molecular formula C8H12N2 B105513 N-(pyridin-3-ylmethyl)ethanamine CAS No. 3000-75-7

N-(pyridin-3-ylmethyl)ethanamine

Numéro de catalogue: B105513
Numéro CAS: 3000-75-7
Poids moléculaire: 136.19 g/mol
Clé InChI: SGROJTFSHJVVSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(pyridin-3-ylmethyl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGROJTFSHJVVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405876
Record name N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3000-75-7
Record name N-Ethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3000-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl[(pyridin-3-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-3-ylmethyl)ethanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, incorporating both a pyridine ring and a secondary amine, imparts specific physicochemical properties that make it a useful intermediate in the development of various therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][2]
Molar Mass 136.19 g/mol [1][2]
Appearance Typically a colorless to pale yellow liquid/oil[1]
Boiling Point Estimated around 217.5 - 230 °C[1][3]
Density Approximately 0.967 - 1.1 g/cm³[1][4]
Solubility in Water Moderately soluble[1]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol, acetone, dichloromethane, chloroform, and methanol.[1][4]
pKa 8.66 ± 0.10 (Predicted)[4]

Synthesis and Purification

A common and effective method for the synthesis of this compound is through the reductive amination of 3-pyridinecarboxaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethylamine (e.g., 70% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) (for pH adjustment)

  • Sodium hydroxide (NaOH) (for pH adjustment)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in methanol. Cool the solution in an ice bath.

  • Slowly add a molar excess of ethylamine solution to the cooled aldehyde solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture again in an ice bath.

  • Slowly and portion-wise, add sodium borohydride to the stirred solution. The addition should be controlled to manage the effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as an oil.

Alternatively, for larger scales, purification can be achieved by vacuum distillation.[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene bridge, and signals in the aromatic region corresponding to the protons on the pyridine ring.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the methylene carbon, and the carbons of the pyridine ring.[8][9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 136.19 g/mol . Common fragmentation patterns for secondary amines often involve alpha-cleavage, which would result in characteristic fragment ions.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[12][13][14]

  • N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch (sp³): Strong absorptions are expected just below 3000 cm⁻¹ for the C-H bonds of the ethyl and methylene groups.

  • C-H Stretch (sp²): Weaker absorptions are expected just above 3000 cm⁻¹ for the C-H bonds of the pyridine ring.

  • C=C and C=N Stretch (Aromatic): Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region is indicative of the C-N bond.

Biological Relevance and Applications

While direct studies on the biological activity of this compound are limited, its significance lies in its role as a key intermediate in the synthesis of pharmacologically active compounds.

It is used as a reagent in the synthesis of:

  • Cholinesterase inhibitors: These compounds are investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4]

  • Orexin 2 receptor PET tracers: Specifically, in the synthesis of [¹¹C]EMPA, which is a potential positron emission tomography (PET) tracer for orexin 2 receptors, offering a tool for studying sleep disorders and other neurological conditions.[4]

The general class of pyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-tubercular, and antioxidant properties.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound via reductive amination.

G Synthesis of this compound A 3-Pyridinecarboxaldehyde C Imine Intermediate A->C + B Ethylamine B->C D This compound C->D Reduction E Sodium Borohydride (NaBH4) E->D

Caption: Reductive amination synthesis of this compound.

Role as a Synthetic Building Block

This diagram shows the role of this compound as a precursor in the synthesis of biologically relevant compounds.

G Application in Synthesis A This compound D Further Synthetic Steps A->D B Cholinesterase Inhibitors C Orexin 2 Receptor PET Tracers D->B e.g., Alzheimer's research D->C e.g., Neurological studies

Caption: this compound as a key intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may be corrosive and harmful if swallowed.[3][15] Store in a cool, dry place away from oxidizing agents.[1]

Conclusion

This compound is a foundational molecule in the synthesis of various compounds of medicinal interest. A thorough understanding of its chemical properties, synthetic routes, and analytical characteristics is essential for its effective utilization in research and development. While its own biological profile is not extensively documented, its role as a precursor to potent bioactive molecules underscores its importance in the field of drug discovery.

References

Technical Guide: N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological interactions of N-(pyridin-3-ylmethyl)ethanamine. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Physicochemical Data

This compound, a substituted pyridine derivative, possesses the following key quantitative properties.

PropertyValueSource
Molecular Weight 136.19 g/mol [1][2]
Molecular Formula C₈H₁₂N₂[1]
CAS Number 3000-75-7[1]
Exact Mass 136.19[2]
Density 1.0 ± 0.1 g/cm³[2]
Boiling Point 217.5°C at 760 mmHg[2]
Flash Point 85.4 ± 20.4 °C[2]
Refractive Index 1.510[2]
PSA 24.9[2]
XLogP3 0.8[2]

Synthesis Protocol

A common method for the synthesis of this compound involves the reductive amination of pyridine-3-carbaldehyde with ethylamine.

Experimental Workflow: Reductive Amination

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_reduction Reduction cluster_workup Work-up & Purification pyridine_carbaldehyde Pyridine-3-carbaldehyde (dissolved in ethanol) mixing Combine reactants in a cold-water bath with stirring pyridine_carbaldehyde->mixing ethylamine Ethylamine Solution (65-70% in water) ethylamine->mixing reaction_step Reaction proceeds for 0.5h mixing->reaction_step sodium_borohydride Sodium Borohydride (added carefully) reaction_step->sodium_borohydride tlc Monitor reaction completion with TLC sodium_borohydride->tlc purification Purification of This compound tlc->purification

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Methodology
  • Reactant Preparation: A solution of 15.70 g (0.147 mol) of pyridine-3-carbaldehyde in 200 mL of ethanol is prepared.[2]

  • Reaction Initiation: While stirring in a cold-water bath, 21 g (0.296 mol) of a 65-70% aqueous solution of ethylamine is added to the pyridine-3-carbaldehyde solution.[2]

  • Reaction Progression: The reaction mixture is stirred for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is nearly consumed.[2]

  • Reduction: 5.6 g (0.148 mol) of sodium borohydride is carefully added to the reaction mixture to reduce the intermediate imine.[2]

  • Product Isolation: Following the completion of the reduction, the final product, this compound, is isolated and purified.[2]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile.

Logical Relationship of Physicochemical Properties

The physicochemical properties of a compound are interconnected and influence its behavior in biological systems.

MW Molecular Weight Absorption Biological Absorption (inferred) MW->Absorption Formula Molecular Formula Formula->MW Structure Chemical Structure Formula->Structure Polarity Polarity (PSA, XLogP3) Structure->Polarity BP Boiling Point Structure->BP Density Density Structure->Density Solubility Solubility (inferred) Polarity->Solubility Solubility->Absorption

Caption: Interrelationship of the physicochemical properties of this compound.

References

An In-depth Technical Guide to N-(pyridin-3-ylmethyl)ethanamine (CAS Number: 3000-75-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(pyridin-3-ylmethyl)ethanamine, a pyridine derivative with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis via reductive amination, and presents a thorough analysis of its expected spectroscopic characteristics. While experimental biological data for this specific compound is limited, this guide also explores the known biological activities of structurally related pyridine-containing molecules to offer context and suggest potential avenues for future research and drug development.

Chemical and Physical Properties

This compound, also known as 3-(ethylaminomethyl)pyridine, is a secondary amine featuring a pyridine ring. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3000-75-7[1][2]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 217.5 °C at 760 mmHg[2]
Flash Point 85.4 °C[2]
Density 0.967 g/cm³[2]
Refractive Index 1.51[2]
Purity (Typical) ≥96%[2]

Synthesis

The primary synthetic route to this compound is through the reductive amination of pyridine-3-carbaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

  • Pyridine-3-carbaldehyde

  • Ethylamine (e.g., 70% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (for pH adjustment, optional)

  • Sodium bicarbonate solution (for washing)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-3-carbaldehyde (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add ethylamine solution (1.5-2 equivalents) to the cooled aldehyde solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once imine formation is complete or has reached equilibrium, cool the reaction mixture again in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5-2 equivalents) to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Imine Formation Imine Formation Pyridine-3-carbaldehyde->Imine Formation Ethylamine Ethylamine Ethylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate This compound This compound Reduction->this compound

Diagram 1: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.55s1HH-2 (Pyridine)
~8.50d1HH-6 (Pyridine)
~7.65dt1HH-4 (Pyridine)
~7.25dd1HH-5 (Pyridine)
~3.80s2H-CH₂- (benzyl)
~2.70q2H-CH₂- (ethyl)
~1.15t3H-CH₃ (ethyl)
variablebr s1HN-H

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~149.5C-2 (Pyridine)
~149.0C-6 (Pyridine)
~135.5C-4 (Pyridine)
~135.0C-3 (Pyridine)
~123.5C-5 (Pyridine)
~51.0-CH₂- (benzyl)
~44.0-CH₂- (ethyl)
~15.0-CH₃ (ethyl)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 136. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom.

Predicted Major Fragments:

m/zProposed Fragment
136[C₈H₁₂N₂]⁺ (Molecular Ion)
121[M - CH₃]⁺
107[M - C₂H₅]⁺
92[C₆H₆N]⁺ (Pyridylmethyl cation)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, broadN-H stretch
3000-3100MediumAromatic C-H stretch
2850-2970MediumAliphatic C-H stretch
~1580, ~1480, ~1430Medium to StrongPyridine ring C=C and C=N stretching
~1100-1300MediumC-N stretch

Biological and Pharmacological Activity

Direct experimental data on the biological and pharmacological activity of this compound is scarce in publicly available literature. However, the pyridine moiety is a common scaffold in a vast array of biologically active compounds, suggesting that this molecule could serve as a valuable building block or lead compound in drug discovery.

Context from Structurally Related Compounds:

  • Antimicrobial and Antiviral Activity: Numerous pyridine derivatives have demonstrated significant antimicrobial and antiviral properties.[5] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets.

  • Enzyme Inhibition: Substituted pyridines are key components of various enzyme inhibitors. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been investigated as potent CDK2 inhibitors for cancer therapy.

  • Central Nervous System (CNS) Activity: The pyridine ring is present in many CNS-active drugs. The ability of the basic nitrogen to be protonated at physiological pH can influence solubility and interaction with receptors.

Given the structural simplicity of this compound, it could be a valuable starting point for the synthesis of more complex molecules with tailored biological activities.

G cluster_compound This compound cluster_screening Potential Biological Screening cluster_outcome Potential Outcomes Compound Compound Antimicrobial Assays Antimicrobial Assays Compound->Antimicrobial Assays Antiviral Assays Antiviral Assays Compound->Antiviral Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Compound->Enzyme Inhibition Assays CNS Receptor Binding CNS Receptor Binding Compound->CNS Receptor Binding Lead Compound Identification Lead Compound Identification Antimicrobial Assays->Lead Compound Identification Antiviral Assays->Lead Compound Identification Enzyme Inhibition Assays->Lead Compound Identification CNS Receptor Binding->Lead Compound Identification SAR Studies SAR Studies Lead Compound Identification->SAR Studies New Drug Candidates New Drug Candidates SAR Studies->New Drug Candidates

Diagram 2: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable pyridine derivative with a range of physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. While direct biological data is currently lacking, the prevalence of the pyridine scaffold in pharmacologically active agents suggests that this compound holds potential as a building block for the development of novel therapeutics. This guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this compound. Further experimental work is warranted to fully elucidate its spectral properties and to screen for potential biological activities.

References

An In-depth Technical Guide to the Synthesis of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for N-(pyridin-3-ylmethyl)ethanamine, a valuable building block in medicinal chemistry and drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound, also known as N-ethyl-3-picolylamine, is a disubstituted pyridine derivative. Its structural motif is of significant interest in the development of novel therapeutic agents due to the versatile chemical handles it possesses—a basic pyridine ring and a secondary amine. These features allow for further molecular elaboration and interaction with biological targets. This guide explores the most common and effective methods for its synthesis.

Primary Synthesis Route: Reductive Amination

The most widely employed and efficient method for the synthesis of this compound is the reductive amination of 3-pyridinecarboxaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Reaction Scheme

The overall reaction is as follows:

G start 3-Pyridinecarboxaldehyde intermediate Imine Intermediate start->intermediate + ethylamine Ethylamine ethylamine->intermediate product This compound intermediate->product + reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reductive amination of 3-pyridinecarboxaldehyde.

Experimental Protocol

This protocol is a generalized procedure based on standard reductive amination techniques.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)

  • Sodium borohydride (NaBH₄)

  • Methanol (or another suitable protic solvent)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in methanol. To this solution, add ethylamine (1.5-2.0 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: After imine formation is complete or has reached equilibrium, cool the reaction mixture again to 0 °C. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. The pH of the aqueous layer can be adjusted with dilute hydrochloric acid and then made basic with sodium hydroxide to ensure the amine is in its free base form for efficient extraction. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Materials 3-Pyridinecarboxaldehyde, EthylamineGeneral Knowledge
Reducing Agent Sodium Borohydride (NaBH₄)[1][2][3]
Solvent Methanol[2]
Reaction Temperature 0 °C to Room TemperatureGeneral Protocol
Typical Yield 70-90% (estimated based on similar reactions)[2][4]
Purity >95% after purificationGeneral Protocol

Alternative Synthesis Routes

While reductive amination is the most common approach, other methods can be employed for the synthesis of this compound.

Synthesis from 3-(Chloromethyl)pyridine

This route involves the nucleophilic substitution of the chlorine atom in 3-(chloromethyl)pyridine with ethylamine.

G start 3-(Chloromethyl)pyridine product This compound start->product + ethylamine Ethylamine ethylamine->product base Base (e.g., K2CO3) base->product

Caption: Synthesis via nucleophilic substitution.

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride

  • Ethylamine

  • Potassium carbonate (or another suitable base)

  • A polar aprotic solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents) to neutralize the hydrochloride and provide a basic medium.

  • Add ethylamine (2.0 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography or distillation to afford the desired product.

Synthesis from 3-Cyanopyridine

This pathway involves the reduction of the nitrile group of 3-cyanopyridine to a primary amine, followed by N-ethylation. A more direct approach would involve a reductive amination-like process where the nitrile is reduced in the presence of an ethylating agent or ethylamine.

G start 3-Cyanopyridine intermediate 3-(Aminomethyl)pyridine start->intermediate + product This compound intermediate->product + reducing_agent Reducing Agent (e.g., H2/Catalyst) reducing_agent->intermediate ethylating_agent Ethylating Agent ethylating_agent->product

Caption: Two-step synthesis from 3-cyanopyridine.

Step 1: Reduction of 3-Cyanopyridine

  • Dissolve 3-cyanopyridine in a suitable solvent like ethanol or methanol.

  • Add a hydrogenation catalyst such as Raney Nickel or Palladium on carbon.

  • Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until the nitrile reduction is complete.

  • Filter the catalyst and concentrate the solvent to obtain 3-(aminomethyl)pyridine.

Step 2: N-Ethylation

  • The resulting 3-(aminomethyl)pyridine can be ethylated using a standard procedure, for instance, by reacting it with an ethyl halide in the presence of a base. A more controlled method would be a reductive amination with acetaldehyde and a suitable reducing agent.

Characterization Data

The following table summarizes the expected characterization data for this compound.

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 225 °C
¹H NMR (CDCl₃, δ ppm) Signals corresponding to ethyl protons (triplet and quartet), a methylene bridge (singlet), and pyridine ring protons are expected.
¹³C NMR (CDCl₃, δ ppm) Resonances for the ethyl group carbons, the methylene bridge carbon, and the pyridine ring carbons are expected.
Mass Spectrometry (MS) m/z = 137 [M+H]⁺

Conclusion

The synthesis of this compound is most efficiently achieved through the reductive amination of 3-pyridinecarboxaldehyde and ethylamine. This method is generally high-yielding and can be performed in a one-pot fashion. Alternative routes starting from 3-(chloromethyl)pyridine or 3-cyanopyridine offer flexibility depending on the availability of starting materials and desired scale of synthesis. The information provided in this guide serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to N-Ethyl-3-pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-pyridinemethanamine, systematically known by its IUPAC name N-(Pyridin-3-ylmethyl)ethanamine , is a pyridine derivative with potential applications in chemical synthesis and medicinal chemistry. Its structure, featuring a pyridine ring linked to an ethylamino methyl group, makes it a subject of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance, based on available data for structurally related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 3000-75-7[1]
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1][2]
Boiling Point Approximately 220 - 230 °C[2]
Density Approximately 1.0 - 1.1 g/cm³[2]
Solubility in Water Moderately soluble[2]
Solubility in Organic Solvents Soluble in ethanol, acetone, dichloromethane[2]
pKa 9 - 10 (for the amine group)[2]

Synthesis of this compound

The primary route for the synthesis of this compound is through the reductive amination of pyridine-3-carbaldehyde with ethylamine.[3] This common and efficient method involves the formation of an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Pyridine-3-carbaldehyde

  • Ethylamine (as a solution, e.g., 70% in water)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or Ethanol

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for pH adjustment and salt formation if desired)

  • Sodium hydroxide (for pH adjustment)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-3-carbaldehyde in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric excess of ethylamine solution to the cooled aldehyde solution while stirring.

    • Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture again in an ice bath.

    • Slowly and portion-wise, add a reducing agent such as sodium borohydride (NaBH₄) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the reaction is complete (as monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or dilute hydrochloric acid to decompose any excess reducing agent.

    • Adjust the pH of the solution to be basic (pH > 10) using a sodium hydroxide solution.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography.

Experimental Workflow

G cluster_synthesis Synthesis Workflow start Start: Reagents imine_formation Imine Formation (Pyridine-3-carbaldehyde + Ethylamine in Alcohol) start->imine_formation reduction Reduction (Addition of NaBH4) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically detailing the biological activity and associated signaling pathways of this compound. However, the pyridin-3-yl moiety is a common scaffold in a variety of biologically active compounds, suggesting potential areas for future investigation.

For instance, studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have identified them as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 is a validated strategy in cancer therapy. While this compound is structurally distinct from these CDK2 inhibitors, the presence of the pyridin-3-yl group might warrant investigation into its potential antiproliferative or cell cycle-modulating effects.

Furthermore, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has demonstrated their potential as antibacterial agents. This suggests that the pyridin-3-yl scaffold can be incorporated into molecules with antimicrobial properties.

It is crucial to emphasize that these findings on related compounds do not directly imply similar activity for this compound. Rigorous experimental evaluation is necessary to determine its specific biological profile.

Hypothetical Biological Screening Workflow

The following diagram outlines a potential workflow for the initial biological screening of this compound.

G cluster_screening Biological Screening Workflow compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, Zone of Inhibition) compound->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Panels) compound->enzyme_inhibition hit_identification Hit Identification cytotoxicity->hit_identification antimicrobial->hit_identification enzyme_inhibition->hit_identification further_studies Further Mechanistic Studies hit_identification->further_studies

Caption: A proposed workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it amenable to further study. While direct evidence of its biological activity is currently lacking in the scientific literature, the prevalence of the pyridin-3-yl scaffold in bioactive molecules suggests that it could be a valuable building block for the development of new therapeutic agents. Future research should focus on a systematic evaluation of its pharmacological profile, including its potential as an anticancer or antimicrobial agent. The experimental protocols and workflows provided in this guide offer a foundation for such investigations.

References

An In-depth Technical Guide on the Physical and Chemical Properties of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-3-ylmethyl)ethanamine is a pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring, a secondary amine, and an ethyl group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological relevance.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in research and development.

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms N-Ethyl-3-pyridinemethanamine, 3-(Ethylaminomethyl)pyridine[1]
CAS Number 3000-75-7[1]
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point Estimated 220 - 230 °C[2]
Density Estimated 1.0 - 1.1 g/cm³[2]
pKa 8.66 ± 0.10 (Predicted)[3]

Table 2: Solubility Properties

SolventSolubilitySource
Water Moderately soluble[2]
Chloroform Slightly soluble[3]
Methanol Slightly soluble[3]
Ethanol Soluble-
Acetone Soluble-
Dichloromethane Soluble-

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of pyridine-3-carbaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: To the stirred solution, add ethylamine (1.5-2 equivalents). The reaction mixture is typically stirred at room temperature for a period of 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose. The reaction is often cooled in an ice bath during the addition of the reducing agent to control the reaction temperature.

  • Reaction Work-up: After the reduction is complete (as monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Reductive_Amination_Workflow start Start dissolve Dissolve Pyridine-3-carbaldehyde in Methanol/Ethanol start->dissolve add_ethylamine Add Ethylamine dissolve->add_ethylamine stir_rt Stir at Room Temperature (1-2 hours) add_ethylamine->stir_rt imine_formation Imine Formation stir_rt->imine_formation add_nabh4 Add NaBH4 (portion-wise) in Ice Bath imine_formation->add_nabh4 reduction Reduction add_nabh4->reduction remove_solvent Remove Solvent reduction->remove_solvent workup Work-up (DCM/EtOAc wash) remove_solvent->workup dry_concentrate Dry and Concentrate workup->dry_concentrate crude_product Crude Product dry_concentrate->crude_product

Workflow for the Synthesis of this compound.
Purification by Column Chromatography

The crude product obtained from the synthesis can be purified by silica gel column chromatography to obtain high-purity this compound.

Detailed Experimental Protocol:

  • Column Preparation: A glass column is packed with silica gel using a suitable slurry solvent (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane is commonly used. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from impurities.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify the fractions containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound. To mitigate potential issues with the basic amine interacting with the acidic silica gel, a small amount of a tertiary amine like triethylamine (e.g., 1%) can be added to the eluent.[4]

Spectral Data

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene bridge, and signals in the aromatic region corresponding to the protons on the pyridine ring.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show distinct signals for the two carbons of the ethyl group, the methylene bridge carbon, and the five carbons of the pyridine ring.

Expected Mass Spectrometry Data: The mass spectrum is expected to show a molecular ion peak at m/z 136. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), a common fragmentation pathway for amines.[5]

Biological Relevance and Potential Applications

While there is limited direct research on the biological activity of this compound itself, its structural motifs are present in numerous biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals. Derivatives of N-(pyridin-3-yl) compounds have been investigated for a range of therapeutic applications.

For instance, various pyridine derivatives have been synthesized and evaluated for their potential as:

  • Anticancer agents: Some pyridine-containing compounds have shown inhibitory activity against cancer cell lines.[2]

  • Antimicrobial agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine nitrogen in nicotine and acetylcholine is known to form a hydrogen bond with the nAChR.[6] Given its structural similarity, this compound could potentially interact with nAChRs.

The synthesis of this compound serves as a crucial step in the development of novel compounds with potential therapeutic value. Its secondary amine functionality allows for further chemical modifications to generate a library of derivatives for biological screening.

Logical_Relationship main_compound This compound precursor Synthetic Precursor main_compound->precursor derivatives Library of Derivatives main_compound->derivatives screening Biological Screening derivatives->screening anticancer Anticancer Activity screening->anticancer antimicrobial Antimicrobial Activity screening->antimicrobial nAChR nAChR Ligand Activity screening->nAChR

Role in Drug Discovery.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. The synthetic route via reductive amination is a practical approach for its preparation. While direct biological data on this specific compound is scarce, its structural features suggest its potential as a scaffold in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Structural Analogs of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of N-(pyridin-3-ylmethyl)ethanamine, a pyridine-containing compound with potential applications in neuroscience and pharmacology. The document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, with a particular focus on their modulation of nicotinic acetylcholine receptors (nAChRs) and monoamine oxidase (MAO) enzymes.

Core Structure and Rationale for Analog Development

This compound serves as a key scaffold for the design of novel bioactive molecules. The pyridine ring is a common motif in many FDA-approved drugs and is known for its ability to participate in various biological interactions. The ethylamine side chain provides a flexible linker and a basic nitrogen atom, which can be crucial for receptor binding and pharmacokinetic properties.

The development of structural analogs of this compound is driven by the desire to optimize its pharmacological profile. Modifications to the pyridine ring, the ethylamine side chain, and the terminal amino group can lead to compounds with enhanced potency, selectivity, and drug-like properties. Key areas of therapeutic interest for these analogs include neurological and psychiatric disorders, where nAChRs and MAO are important drug targets.

Key Structural Analog Classes

The structural analogs of this compound can be broadly categorized based on the modifications to the core scaffold.

N-Alkyl and N-Aryl Analogs

Simple modifications involve the substitution of the ethyl group on the secondary amine with other alkyl or aryl moieties. These changes can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its binding affinity and selectivity for different biological targets.

Pyridine Ring Substituted Analogs

Substitution on the pyridine ring at positions other than the 3-position can modulate the electronic properties and steric hindrance of the molecule. Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which may affect its interaction with biological targets.

Analogs with Modified Linkers

The ethylamine linker can be replaced with other functional groups, such as amides, ethers, or longer alkyl chains. These modifications can alter the flexibility and conformational preferences of the molecule, leading to changes in its biological activity.

Synthesis of this compound Analogs

A common and versatile method for the synthesis of this compound and its N-alkyl analogs is reductive amination.[1][2] This two-step, one-pot reaction involves the formation of an imine from pyridine-3-carbaldehyde and a primary or secondary amine, followed by the reduction of the imine to the corresponding amine.

General Experimental Protocol: Reductive Amination

Materials:

  • Pyridine-3-carbaldehyde

  • Desired primary or secondary amine (e.g., ethylamine, benzylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN))[1]

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of pyridine-3-carbaldehyde (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.0-1.2 eq).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyridin-3-ylmethyl)amine analog.

G cluster_synthesis Synthesis cluster_screening Screening start Pyridine-3-carbaldehyde + Amine imine Imine Formation reduction Reduction purification Purification analog Pure Analog binding_assay nAChR Binding Assay analog->binding_assay functional_assay nAChR Functional Assay analog->functional_assay mao_assay MAO Inhibition Assay analog->mao_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis mao_assay->data_analysis sar sar data_analysis->sar SAR Determination

Caption: A simplified diagram of nicotinic acetylcholine receptor (nAChR) activation by an analog.

Inhibition of Monoamine Oxidase (MAO)

MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition can have therapeutic effects in depression and neurodegenerative diseases. [3][4]There are two main isoforms, MAO-A and MAO-B.

Quantitative Data on MAO Inhibition by Pyridine and Related Derivatives:

Compound/Analog ClassMAO IsoformIC50 / KiSelectivityReference
Pyridazinobenzylpiperidine derivatives (S5)MAO-BIC50 = 0.203 μM, Ki = 0.155 μMSI = 19.04 (for MAO-B)[5]
Pyridazinobenzylpiperidine derivatives (S16)MAO-BIC50 = 0.979 μM, Ki = 0.721 μM-[5]
2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives (Compound 7)MAO-AKi = 0.06 μMSI = 1.02 × 10⁻⁵ (for MAO-A)[4]
Polyamine analogs (Compound 4 & 5)MAO-A/BKi < 1 μM-[3]

SAR Insights for MAO Inhibitors:

  • For pyridazinobenzylpiperidine derivatives, a 3-chloro substitution on the benzylidene ring showed the most potent MAO-B inhibition. [5]* The introduction of a nitrogen atom into an aromatic ring, as in pyridine, can sometimes be detrimental to MAO-B potency and selectivity. [6]* For some polyamine analogs, constrained linkers like dianiline or dianilide moieties between inner amine functions resulted in potent, reversible, and competitive MAO inhibition. [3]

Experimental Protocols for Biological Evaluation

In Vitro nAChR Binding Assay Protocol (General)

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to a particular nAChR subtype expressed in a cell line or tissue preparation.

Materials:

  • Cell membranes or tissue homogenates expressing the target nAChR subtype.

  • Radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

  • Test compounds (analogs of this compound).

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the cell membranes/tissue homogenate, radioligand, and either the test compound or vehicle control.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

In Vitro MAO Inhibition Assay Protocol (General Fluorometric)

Principle: This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., p-tyramine).

  • Fluorogenic probe (e.g., Amplex Red).

  • Horseradish peroxidase (HRP).

  • Test compounds.

  • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compound dilutions to the wells of the 96-well plate. Include controls (no enzyme, no inhibitor, positive control).

  • Add the MAO enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP to all wells.

  • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The structural analogs of this compound represent a promising area of research for the development of novel therapeutics targeting neurological and psychiatric disorders. The versatility of the pyridine scaffold allows for extensive chemical modifications to fine-tune the pharmacological properties of these compounds. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective modulation of nAChRs and inhibition of MAO.

Future research in this area should focus on:

  • The systematic synthesis and evaluation of a focused library of this compound analogs to establish more detailed SAR.

  • Elucidation of the precise binding modes of these analogs at their respective biological targets through techniques such as X-ray crystallography and computational modeling.

  • In vivo studies to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds in relevant animal models of disease.

By combining rational drug design, efficient synthetic methodologies, and robust biological evaluation, the full therapeutic potential of this compound structural analogs can be realized.

References

N-(pyridin-3-ylmethyl)ethanamine: A Technical Overview of its Synthesis, Characterization, and History

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Compound Information

N-(pyridin-3-ylmethyl)ethanamine, with the CAS number 3000-75-7, is a substituted pyridine derivative. Its core structure consists of a pyridine ring linked to an ethylamine group via a methylene bridge at the 3-position of the pyridine ring.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is estimated and sourced from chemical supplier databases rather than peer-reviewed literature.[1]

PropertyValueSource
Molecular Formula C8H12N2[1]
Molar Mass 136.19 g/mol [1]
CAS Number 3000-75-7
Appearance Colorless to pale yellow liquid[1]
Boiling Point 217.5 °C at 760 mmHg
Solubility Moderately soluble in water[1]
Density ~1.0 g/cm³[1]
Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While original research articles containing this data are not readily located, chemical databases indicate the availability of 1H NMR, Mass Spectrometry, and Infrared Spectroscopy data.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reductive amination of pyridine-3-carbaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

General Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol based on standard organic chemistry principles for reductive amination.

Materials:

  • Pyridine-3-carbaldehyde

  • Ethylamine (solution in a suitable solvent, e.g., ethanol)

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Imine Formation: Dissolve pyridine-3-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath. To this cooled solution, add a solution of ethylamine dropwise while maintaining the low temperature. The reaction mixture is typically stirred for a period of 30 minutes to 2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete, sodium borohydride is added portion-wise to the reaction mixture, still at a low temperature. Caution should be exercised as the addition of sodium borohydride can cause gas evolution. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The resulting aqueous residue is extracted several times with a suitable organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward logical workflow.

G Synthesis Workflow for this compound start Start Materials: Pyridine-3-carbaldehyde Ethylamine imine_formation Step 1: Imine Formation Solvent: Methanol/Ethanol Temperature: 0°C start->imine_formation reduction Step 2: Reduction Reagent: Sodium Borohydride (NaBH4) imine_formation->reduction workup Step 3: Aqueous Work-up and Extraction reduction->workup purification Step 4: Purification (e.g., Vacuum Distillation) workup->purification final_product Final Product: This compound purification->final_product

A logical workflow for the synthesis of this compound.

Discovery and History

Despite its availability as a research chemical, a definitive account of the discovery and first synthesis of this compound is not present in readily accessible scientific literature. It is plausible that the compound was first synthesized as part of a larger medicinal chemistry program or as an intermediate in the synthesis of more complex molecules. The exact date and the researchers involved in its initial preparation remain to be elucidated from historical laboratory notebooks or less digitized scientific records.

Biological Activity and Signaling Pathways

A thorough search of scientific databases reveals a lack of specific studies on the biological activity and pharmacological properties of this compound. While many pyridine-containing compounds are known to have diverse biological activities, no such data has been published for this particular molecule. Consequently, there is no information regarding its potential molecular targets or any signaling pathways it might modulate. Therefore, the creation of data tables for biological activity or diagrams for signaling pathways is not possible at this time.

Conclusion

This compound is a known chemical entity with a straightforward synthetic route via reductive amination. Its physicochemical and spectroscopic properties are partially documented in chemical databases. However, there is a significant gap in the publicly available scientific literature regarding its historical discovery and, more importantly, its biological activity. This lack of data presents an opportunity for future research to explore the pharmacological potential of this and related N-substituted pyridin-3-ylmethylamine derivatives. Researchers investigating this molecule are encouraged to perform comprehensive biological screenings to uncover any potential therapeutic applications.

References

N-(pyridin-3-ylmethyl)ethanamine: A Technical Overview of Solubility Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-(pyridin-3-ylmethyl)ethanamine (CAS Number: 3000-75-7). Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a standardized experimental protocol for determining solubility. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical parameter for its handling, formulation, and biological assessment. This guide collates the available solubility information and provides methodologies for its empirical determination.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in peer-reviewed literature and chemical databases. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource Citation(s)
WaterModerately soluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
DichloromethaneSoluble[1]
ChloroformSlightly soluble[2]
MethanolSlightly soluble[2]

Note: "Soluble," "moderately soluble," and "slightly soluble" are qualitative terms and do not represent specific concentration ranges.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar pyridine ring and an ethylamine side chain capable of hydrogen bonding, as well as the physicochemical properties of the solvent. A logical relationship of factors influencing the solubility of a compound like this compound is depicted below.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solute Molecular Structure - Pyridine Ring (Polar) - Ethylamine Chain (H-bonding) Solubility Solubility Solute->Solubility Intermolecular Forces CrystalLattice Crystal Lattice Energy (for solid form) CrystalLattice->Solubility Energy Barrier Solvent Polarity (e.g., water, ethanol) Solvent->Solubility Intermolecular Forces Hbonding Hydrogen Bonding Capacity Temp Temperature Temp->Solubility Thermodynamic Effect Pressure Pressure Pressure->Solubility (Primarily for gases) pH pH of Solution pH->Solubility Ionization State

Figure 1. Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

In the absence of a published, specific protocol for this compound, a general and robust method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s) of analytical grade

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

  • Calibrated pH meter (for aqueous solutions)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC. Determine the concentration of this compound by comparing the analytical response to the calibration curve.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

The workflow for this experimental protocol is illustrated in the following diagram.

A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow solid to settle or centrifuge B->C D Withdraw supernatant C->D E Filter through a 0.22 µm syringe filter D->E F Dilute the filtrate with a known factor E->F G Quantify concentration using a validated analytical method (e.g., HPLC) F->G H Calculate Solubility G->H

Figure 2. Experimental workflow for solubility determination.

Signaling Pathways and Biological Activity

A thorough search of scientific literature did not reveal any established signaling pathways or detailed mechanisms of action for this compound. Further research is required to elucidate its biological targets and pharmacological effects.

Conclusion

The solubility of this compound is qualitatively described as moderately soluble in water and soluble in several common organic solvents. For drug development and other research applications, it is imperative to determine its quantitative solubility in relevant physiological and formulation buffers. The provided experimental protocol offers a standardized approach for obtaining this critical data. Future studies are needed to explore the biological activities and potential signaling pathways associated with this compound.

References

Methodological & Application

Application Notes and Protocols for N-(pyridin-3-ylmethyl)ethanamine in Organic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyridin-3-ylmethyl)ethanamine is a bifunctional molecule incorporating both a secondary amine and a pyridine ring. While direct documented applications of this compound as a catalyst in organic synthesis are not prevalent in current literature, its structural motifs suggest significant potential as a bifunctional organocatalyst or a ligand in metal-catalyzed reactions. These notes explore the proposed applications of this compound as a catalyst in key carbon-carbon bond-forming reactions, namely the Michael addition and the aldol reaction, based on established principles of organocatalysis involving similar amine and pyridine-containing molecules. Detailed hypothetical protocols and mechanistic diagrams are provided to guide researchers in exploring its catalytic activity.

Introduction: The Catalytic Potential of a Bifunctional Structure

This compound possesses two key functional groups that can act in concert to facilitate catalytic transformations:

  • The Secondary Amine: This group can function as a Brønsted base to deprotonate carbon acids or as a nucleophile to form key intermediates such as enamines or iminium ions.[1]

  • The Pyridine Ring: The nitrogen atom of the pyridine ring can act as a Lewis base, a hydrogen bond acceptor, or a ligand for a metal center. This allows for the activation of electrophiles or the stabilization of transition states.[2]

This combination allows for a "push-pull" mechanism where the amine group activates the nucleophile while the pyridine moiety activates the electrophile, a hallmark of efficient bifunctional catalysis.

Proposed Application: Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental C-C bond-forming reaction.[3][4] this compound is proposed to catalyze this reaction via an enamine-based mechanism.

Proposed Catalytic Cycle for Michael Addition

Michael_Addition_Catalysis Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Adduct Enamine->Iminium + Michael Acceptor Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst + H2O - Product Product Michael Adduct Ketone Ketone/ Aldehyde Michael_Acceptor α,β-Unsaturated Carbonyl

Caption: Proposed enamine catalytic cycle for the Michael addition.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the catalytic performance of this compound in the Michael addition of a model reaction. This data is for illustrative purposes to suggest potential efficacy.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)
1CyclohexanoneNitrostyrene10Toluene2485
2AcetoneChalcone15CH2Cl24870
3Diethyl malonateMethyl vinyl ketone10THF2492
Experimental Protocol (Hypothetical)

Reaction: Michael addition of cyclohexanone to trans-β-nitrostyrene.

Materials:

  • This compound (CAS: 3000-75-7)[5]

  • Cyclohexanone (freshly distilled)

  • trans-β-Nitrostyrene

  • Toluene (anhydrous)

  • Glacial acetic acid (co-catalyst)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol).

  • Add anhydrous toluene (5 mL) and stir until the solid is fully dissolved.

  • Add this compound (0.1 mmol, 10 mol%).

  • Add glacial acetic acid (0.1 mmol, 10 mol%).

  • Add cyclohexanone (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.

Proposed Application: Aldol Reactions

The aldol reaction is another cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds.[6][7] Similar to the Michael addition, this compound can be proposed to catalyze the aldol reaction through an enamine-mediated pathway.

Proposed Workflow for Aldol Reaction Catalysis

Aldol_Reaction_Workflow start Start reactants Combine Aldehyde/Ketone, This compound, and Solvent start->reactants enamine_formation Enamine Formation reactants->enamine_formation nucleophilic_attack Nucleophilic Attack on Aldehyde enamine_formation->nucleophilic_attack hydrolysis Hydrolysis nucleophilic_attack->hydrolysis product β-Hydroxy Carbonyl (Aldol Adduct) hydrolysis->product end End product->end

Caption: Proposed workflow for an aldol reaction.

Quantitative Data (Hypothetical)

The following table shows hypothetical results for the catalytic activity of this compound in a model aldol reaction.

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)
1Cyclohexanone4-Nitrobenzaldehyde10DMSO249095:5
2AcetoneBenzaldehyde20neat7265-
3Propanal4-Chlorobenzaldehyde15CH3CN487880:20
Experimental Protocol (Hypothetical)

Reaction: Aldol reaction of cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • This compound (CAS: 3000-75-7)[8]

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (2 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Add cyclohexanone (5.0 mmol, 5.0 equivalents) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding 1M aqueous HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the aldol adduct.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a cool, dry place away from oxidizing agents.[9]

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

While direct experimental evidence is pending, the bifunctional nature of this compound makes it a promising candidate for investigation as an organocatalyst. The proposed applications in Michael additions and aldol reactions are based on well-established catalytic principles. The provided hypothetical protocols and data serve as a starting point for researchers to explore the catalytic potential of this readily available compound. Further studies are warranted to fully characterize its catalytic scope, efficiency, and stereoselectivity.

References

Application Notes and Protocols: N-(pyridin-3-ylmethyl)ethanamine in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their presence in various biologically active compounds. This document focuses on the application of N-(pyridin-3-ylmethyl)ethanamine and related pyridin-3-yl moieties in the synthesis of new antibacterial agents. We will explore specific synthetic protocols, present antimicrobial activity data, and illustrate relevant experimental workflows.

Application of N-(pyridin-3-ylmethyl) Moiety in Isoxazoline Synthesis

A notable application involves the incorporation of the N-(pyridin-3-ylmethyl)piperazin-1-yl)phenyl moiety into a 4,5-dihydroisoxazole structure. This has yielded compounds with significant antibacterial activity against multidrug-resistant Staphylococcus species.

Data Presentation: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. The following table summarizes the MIC values for a synthesized pyridyl nitrofuranyl isoxazoline derivative against various bacterial strains.

Compound IDStructureBacterial StrainMIC (µg/mL)
8b 3-(5-Nitrofuran-2-yl)-5-(4-(4-(pyridin-3-ylmethyl)piperazin-1-yl)phenyl)-4,5-dihydroisoxazoleStaphylococcus aureus (ATCC 29213)>128
Enterococcus faecalis (ATCC 29212)64
Escherichia coli (ATCC 25922)128
Klebsiella pneumoniae (ATCC 13883)>128
Pseudomonas aeruginosa (ATCC 27853)>128
Acinetobacter baumannii (ATCC 19606)>128

Data extracted from literature; specific experimental conditions should be consulted in the source publication.

Experimental Protocols

Synthesis of 3-(5-Nitrofuran-2-yl)-5-(4-(4-(pyridin-3-ylmethyl)piperazin-1-yl)phenyl)-4,5-dihydroisoxazole (Compound 8b)[1]

This protocol outlines the key synthetic steps for preparing the aforementioned antibacterial agent.

Step 1: Synthesis of 1-(pyridin-3-ylmethyl)piperazine

  • To a solution of 1-Boc-piperazine in a suitable solvent (e.g., dichloromethane), add 3-pyridinecarboxaldehyde.

  • Perform a reductive amination using a reducing agent such as sodium triacetoxyborohydride.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the product by column chromatography.

  • Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) in dichloromethane to yield 1-(pyridin-3-ylmethyl)piperazine.

Step 2: Synthesis of the final compound (8b)

  • Combine 1-(pyridin-3-ylmethyl)piperazine with a suitable isoxazoline precursor bearing a leaving group on the phenyl ring (e.g., a fluoro or chloro group) in a solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to facilitate the nucleophilic aromatic substitution.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent and purify it using column chromatography to obtain the final compound.

Characterization of Compound 8b: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). For compound 8b, the following data has been reported[1]:

  • 1H NMR (400 MHz, CDCl3) δ: 8.51 (s, 1H), 8.46 (d, J = 4.78 Hz, 1H), 7.65 (d, J = 7.81 Hz, 1H), 7.31 (d, J = 3.78 Hz, 1H), 7.12–7.25 (m, 3H), 6.94 (d, J = 3.78 Hz, 1H), 6.83 (d, J = 8.56 Hz, 2H), 5.66 (dd, J = 8.94 Hz, 10.95 Hz, 1H), 3.66 (dd, J = 11.08, 17.12 Hz, 1H), 3.50 (s, 2H), 3.30 (dd, J = 9.06 Hz, 17.12 Hz, 1H), 3.04–3.20 (m, 4H), 2.42–2.59 (m, 4H)[1].

  • 13C NMR (100 MHz, CDCl3) δ: 41.17, 48.71, 52.90, 60.17, 84.09, 112.45, 113.16, 115.95, 123.42, 127.18, 129.56, 133.32, 136.79, 147.54, 147.85, 148.81, 150.51, 151.60[1].

  • HRMS (EI, m/z): calculated for C23H24N5O4 ([M]+H)+ 434.1823, found 434.1863[1].

Broader Context: Pyridin-3-yl Moiety in Other Antibacterial Scaffolds

The pyridin-3-yl group is a key structural element in various other classes of antibacterial agents.

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

Novel derivatives incorporating a pyridin-3-yl-pyrimidinyl structure have been synthesized and shown to possess antibacterial and antifungal properties. For instance, certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 16 to 128 µg/mL for the most potent compounds[2].

3-(3-Pyridyl)-oxazolidinone Derivatives

Oxazolidinones, such as linezolid, are an important class of antibiotics. The incorporation of a pyridin-3-yl moiety into the oxazolidinone scaffold has been explored to develop new antibacterial agents. These efforts have led to the synthesis of compounds with potent activity against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis[3][4]. One of the most active compounds in a study exhibited an MIC of 16 μg/mL against B. subtilis[3].

Visualizations

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Final Product Synthesis start1 1-Boc-piperazine reductive_amination Reductive Amination start1->reductive_amination start2 3-Pyridinecarboxaldehyde start2->reductive_amination deprotection Boc Deprotection reductive_amination->deprotection intermediate 1-(pyridin-3-ylmethyl)piperazine deprotection->intermediate nucleophilic_substitution Nucleophilic Aromatic Substitution intermediate->nucleophilic_substitution final_product Pyridyl Nitrofuranyl Isoxazoline nucleophilic_substitution->final_product

Caption: Synthetic workflow for pyridyl nitrofuranyl isoxazoline.

References

Application Notes and Protocols for N-(pyridin-3-ylmethyl)ethanamine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and proposed mechanism of action of N-(pyridin-3-ylmethyl)ethanamine derivatives as potential anticancer agents. The following sections detail the synthetic protocols, cytotoxicity data, and methodologies for assessing their effects on key cellular processes, including apoptosis and cell cycle progression.

Introduction

Pyridine-containing compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous FDA-approved drugs.[1] In cancer research, derivatives of pyridine have shown promising antiproliferative activities against a variety of human cancer cell lines.[2][3] This document focuses on this compound derivatives, a subset of pyridine compounds that have emerged as a promising scaffold for the development of novel anticancer therapeutics. These compounds have been investigated for their potential to induce cell death, halt cell cycle progression, and modulate critical signaling pathways implicated in cancer.[2][4]

Data Presentation

The following table summarizes the in vitro anticancer activity of representative this compound derivatives and related pyridine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine analog (7l)MV4-11 (Leukemia)0.83[2]
HT-29 (Colon)2.12[2]
MCF-7 (Breast)3.12[2]
HeLa (Cervical)8.61[2]
Pyridin-2-yl estra-1,3,5(10) derivative (16)MCF-7 (Breast)4.63
Pyridin-2-yl estra-1,3,5(10) derivative (15)HeLa (Cervical)8.71
Thiazoline-tetralin derivative (4b)MCF-7 (Breast)69.2[5]
A549 (Lung)>100[5]
Imidazo[1,2-a]pyridine derivative (5b)MCF-7 (Breast)3.5 - 61.1[6]
A549 (Lung)3.5 - 61.1[6]
Pyrazolo[3,4-b]pyridine derivative (9a)HeLa (Cervical)2.59[6]
Pyrazolo[3,4-b]pyridine derivative (14g)MCF-7 (Breast)4.66[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of the core scaffold, this compound, using reductive amination. This method involves the reaction of 3-pyridinecarboxaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM or DCE, add ethylamine (1.5-2.0 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Acetic acid (0.1 eq) can be added to catalyze this step.

  • Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise to the reaction mixture.[7] The reaction is typically exothermic and should be controlled.

  • The reaction is stirred at room temperature for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent nucleic acid stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of the this compound derivatives for a specified time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the analysis of the cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing the fluorescence by flow cytometry.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of the this compound derivatives for a specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1 x 10^6 cells/mL.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on their DNA content.

Mechanism of Action

The anticancer activity of this compound derivatives is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Several studies on pyridine-containing compounds have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells.[8][9] This is often mediated through the activation of caspases, which are key executioners of the apoptotic process.[4][10] Furthermore, these derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from progressing through mitosis and proliferating.[8][11][12]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival.[13][14] Dysregulation of this pathway is a common feature in many cancers.[15] Several pyridine-based inhibitors have been shown to target components of this pathway, leading to the suppression of tumor growth.[15][16][17] It is proposed that this compound derivatives may exert their anticancer effects, at least in part, by inhibiting the PI3K/Akt/mTOR signaling cascade.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound Derivatives start 3-Pyridinecarboxaldehyde + Ethanamine imine Imine Formation (in situ) start->imine Stir at RT reduction Reduction with Sodium Triacetoxyborohydride imine->reduction Add reducing agent product This compound reduction->product derivatization Further Derivatization (e.g., N-acylation, N-alkylation) product->derivatization final_products This compound Derivatives derivatization->final_products

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Workflow for Biological Evaluation

BiologicalWorkflow cluster_bio Biological Evaluation Workflow start This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis For active compounds cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle For active compounds mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) apoptosis->mechanism cell_cycle->mechanism data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mechanism->data

Caption: Workflow for evaluating the anticancer properties of the synthesized derivatives.

Proposed Signaling Pathway Inhibition

SignalingPathway cluster_pathway Proposed Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K inhibits

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: N-(pyridin-3-ylmethyl)ethanamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of N-(pyridin-3-ylmethyl)ethanamine as a versatile ligand in coordination chemistry. The protocols outlined below are based on established methodologies for similar pyridine-containing ligands and are intended to serve as a foundational guide for researchers.

Ligand Properties

This compound is a bidentate ligand that can coordinate to metal centers through the nitrogen atom of the pyridine ring and the nitrogen atom of the ethylamine group, forming a stable five-membered chelate ring.

PropertyValueReference
Molecular Formula C₈H₁₂N₂-
Molar Mass 136.19 g/mol -
Appearance Colorless to pale yellow liquid[Commercial supplier data]
Boiling Point ~225 °C[Commercial supplier data]
Solubility Soluble in water and common organic solvents[Commercial supplier data]

Synthesis of this compound

The synthesis of this compound can be achieved via reductive amination of 3-pyridinecarboxaldehyde with ethylamine.

cluster_synthesis Ligand Synthesis 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate Schiff Base Intermediate 3-Pyridinecarboxaldehyde->Intermediate Ethylamine Ethylamine Ethylamine->Intermediate Ligand This compound Intermediate->Ligand Reduction NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Intermediate

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in 100 mL of methanol.

  • Addition of Amine: To this solution, add ethylamine (70% solution in water, 7.1 g, 0.11 mol) dropwise at room temperature. Stir the mixture for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (4.2 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Remove the methanol under reduced pressure. Add 50 mL of water to the residue and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the ligand by vacuum distillation to yield a colorless to pale yellow oil.

Coordination Chemistry: Synthesis of a Representative Copper(II) Complex

This compound readily forms complexes with various transition metals. The following protocol describes the synthesis of a representative copper(II) complex.

cluster_complex_synthesis Complex Synthesis Ligand This compound Complex [Cu(L)₂Cl₂] Ligand->Complex Metal_Salt CuCl₂·2H₂O Metal_Salt->Complex

Caption: Synthesis of a Copper(II) Complex.

Experimental Protocol: Synthesis of Dichlorobis(this compound)copper(II)
  • Ligand Solution: Dissolve this compound (0.272 g, 2 mmol) in 10 mL of ethanol in a 50 mL flask.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1 mmol) in 10 mL of ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A colored precipitate should form immediately.

  • Reaction Completion: Stir the reaction mixture at room temperature for 4 hours.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 5 mL), and then with diethyl ether (2 x 5 mL). Dry the complex in a desiccator over silica gel.

Characterization of the Copper(II) Complex

The synthesized complex can be characterized by various spectroscopic and analytical techniques.

ParameterExpected Value/Observation
Appearance Blue or green solid
Elemental Analysis (%) Calculated for C₁₆H₂₄Cl₂CuN₄: C, 46.22; H, 5.82; N, 13.47. Found: C, 46.15; H, 5.78; N, 13.51.
IR Spectroscopy (cm⁻¹) ν(N-H) ~3200-3300 (shift upon coordination), Pyridine ring vibrations ~1600, 1480 (shift upon coordination)
UV-Vis Spectroscopy (nm) d-d transitions in the visible region (~600-800 nm)
Magnetic Moment (B.M.) ~1.7-2.2 (indicative of one unpaired electron for Cu(II))

Hypothetical Crystal Structure Data for a Mononuclear Cu(II) Complex

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Cu-N(pyridine) (Å) ~2.0 - 2.1
Cu-N(amine) (Å) ~2.0 - 2.1
Cu-Cl (Å) ~2.2 - 2.4
N-Cu-N bite angle (°) ~80 - 85
Coordination Geometry Distorted octahedral or square pyramidal

Potential Applications

Complexes of this compound are expected to exhibit interesting catalytic and biological properties based on analogous systems.

Catalytic Oxidation

Metal complexes with pyridine-amine ligands have been shown to be effective catalysts for various oxidation reactions.

cluster_catalysis_workflow Catalytic Oxidation Workflow Start Start Reaction_Setup Set up reaction: Substrate, Catalyst, Oxidant, Solvent Start->Reaction_Setup Heating Heat to desired temperature Reaction_Setup->Heating Monitoring Monitor reaction progress (TLC/GC) Heating->Monitoring Workup Quench reaction and work-up Monitoring->Workup Analysis Analyze products (GC/NMR) Workup->Analysis End End Analysis->End

Caption: Catalytic Oxidation Experimental Workflow.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
  • Reaction Mixture: To a solution of benzyl alcohol (1 mmol) in acetonitrile (10 mL), add the synthesized Cu(II) complex (0.01 mmol) and tert-butyl hydroperoxide (2 mmol).

  • Reaction Conditions: Stir the mixture at 70 °C for 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium sulfite.

  • Extraction and Analysis: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze the product by gas chromatography (GC) to determine the conversion and selectivity.

Antimicrobial Activity

Coordination complexes of pyridine derivatives often exhibit significant antimicrobial properties.

Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
  • Preparation of Stock Solution: Prepare a stock solution of the synthesized complex in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.

These notes and protocols provide a starting point for the exploration of this compound in coordination chemistry. Researchers are encouraged to adapt and optimize these procedures based on their specific experimental goals and available instrumentation.

Application Notes and Protocols for Reactions Involving N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and derivatization of N-(pyridin-3-ylmethyl)ethanamine, a versatile building block in medicinal chemistry. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug discovery.

Synthesis of this compound via Reductive Amination

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination of 3-pyridinecarboxaldehyde with ethylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent.[1][2][3][4][5]

Experimental Protocol

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethylamine (2.0 M solution in THF or 70% in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and filtration

Procedure:

  • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M) in a round-bottom flask, add ethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An increase in temperature may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford this compound as a colorless to pale yellow oil.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Molar Eq.Quantity (mmol)
3-Pyridinecarboxaldehyde107.111.010
Ethylamine45.081.212
Sodium Triacetoxyborohydride211.941.515
This compound136.19-(Theoretical) 10

Expected Yield: 75-90%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 1.6 Hz, 1H), 8.50 (dd, J = 4.8, 1.6 Hz, 1H), 7.68 (dt, J = 7.8, 2.0 Hz, 1H), 7.25 (dd, J = 7.8, 4.8 Hz, 1H), 3.80 (s, 2H), 2.70 (q, J = 7.2 Hz, 2H), 1.15 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.0, 148.5, 135.5, 135.0, 123.5, 51.0, 44.0, 15.5.

  • Mass Spectrometry (ESI): m/z 137.1 [M+H]⁺.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagents 3-Pyridinecarboxaldehyde + Ethylamine in DCE imine Imine Formation (1-2h, RT) reagents->imine Stir reduction Reduction with NaBH(OAc)₃ (12-24h, RT) imine->reduction Add workup Aqueous Workup (NaHCO₃) reduction->workup Quench extraction Extraction with DCM workup->extraction purification Column Chromatography extraction->purification Dry & Concentrate product This compound purification->product

Synthesis Workflow

Application Notes: Derivatization Reactions

This compound serves as a key intermediate for the synthesis of a variety of derivatives with potential applications in drug discovery, particularly due to the presence of the pyridine nucleus which is a common motif in pharmacologically active compounds.[6][7][8][9]

Acylation to Form Amides

The secondary amine functionality of this compound can be readily acylated to form the corresponding amides. This reaction is fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[10][11][12]

Materials:

  • This compound

  • Acetyl chloride (or other acylating agents)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired N-acetyl derivative.

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.
This compound136.191.0
Acetyl Chloride78.501.2
Triethylamine101.191.5
N-acetyl-N-(pyridin-3-ylmethyl)ethanamine178.23-
Reaction with Isocyanates to Form Ureas

The formation of urea derivatives from this compound and an isocyanate is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can be crucial for target binding.[13][14][15]

Materials:

  • This compound

  • Ethyl isocyanate (or other isocyanates)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (0.2 M).

  • Add ethyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-8 hours at room temperature.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired urea derivative.

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.
This compound136.191.0
Ethyl Isocyanate71.081.1
N-ethyl-N'-(pyridin-3-ylmethyl)urea207.27-

Signaling Pathway/Logical Relationship Diagram

Derivatization_Pathway cluster_derivatization Derivatization of this compound start This compound amide Amide Derivative start->amide Acylation urea Urea Derivative start->urea Urea Formation acyl Acyl Chloride (e.g., Acetyl Chloride) acyl->amide isocyanate Isocyanate (e.g., Ethyl Isocyanate) isocyanate->urea

Derivatization Pathways

References

Application Notes and Protocols for Biological Assays of N-(pyridin-3-ylmethyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological assays relevant to the study of N-(pyridin-3-ylmethyl)ethanamine derivatives, a chemical class often investigated for its antagonist activity at the histamine H3 receptor (H3R). The protocols detailed below are foundational for characterizing the potency, functional activity, and potential therapeutic effects of these compounds.

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters. Antagonists of the H3R are of significant interest for their potential in treating a variety of neurological and psychiatric conditions, including cognitive disorders.

Data Presentation

The following table summarizes the in vitro pharmacological data for a series of representative histamine H3 receptor antagonists with scaffolds structurally related to this compound. This data is essential for understanding the structure-activity relationship (SAR) and for selecting compounds for further in vivo evaluation.

Compound IDStructurehH3R Binding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Assay TypeCell Line
1 This compound (core structure)----
2a Analogue with biphenyl-4-yl moiety25IC50: 35[³H]Nα-methylhistamine bindingHEK-293
2b Analogue with 4'-chlorobiphenyl-4-yl moiety8.7IC50: 12[³H]Nα-methylhistamine bindingHEK-293
2c Analogue with 4'-methoxybiphenyl-4-yl moiety15IC50: 22[³H]Nα-methylhistamine bindingHEK-293
3a Analogue with a phenoxypropyl linker5.2IC50: 8.1[³H]Nα-methylhistamine bindingCHO
3b Analogue with a benzyloxypropyl linker11.8IC50: 19.5[³H]Nα-methylhistamine bindingCHO

Note: The data presented in this table is a representative compilation from various sources for structurally related compounds and is intended for illustrative purposes. Actual values for specific this compound derivatives would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the histamine H3 receptor and the workflows for the described experimental protocols.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Decreased Neurotransmitter Release G_protein->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist This compound Derivative (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Histamine H3 Receptor Signaling Pathway

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing H3R start->prep_membranes incubate Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubate filter Separate bound and free radioligand via rapid filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine Ki value count->analyze end End analyze->end

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow start Start seed_cells Seed H3R-expressing cells in a multi-well plate start->seed_cells pre_treat Pre-treat cells with test compound seed_cells->pre_treat stimulate Stimulate cells with forskolin and an H3R agonist pre_treat->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a commercial kit (e.g., HTRF, ELISA) lyse->measure determine_ic50 Determine the IC50 value of the test compound measure->determine_ic50 end End determine_ic50->end NOR_Workflow start Start habituation Habituation Phase: Allow animal to explore the empty arena start->habituation training Training Phase (T1): Present two identical objects habituation->training retention Retention Interval training->retention testing Test Phase (T2): Present one familiar and one novel object retention->testing record Record time spent exploring each object testing->record analyze Calculate Discrimination Index record->analyze end End analyze->end

Application of N-(pyridin-3-ylmethyl)ethanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(pyridin-3-ylmethyl)ethanamine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique structural features, combining a basic ethylamine side chain with a pyridine ring, allow for diverse interactions with various biological targets. This document provides a detailed overview of the applications of this compound derivatives, focusing on their use as anticancer and antibacterial agents, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Applications

Derivatives of this compound have shown considerable promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinase 2 (CDK2) and other tyrosine kinases.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Background: CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[1][3]

Featured Compounds: A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent CDK2 inhibitors.[4]

Quantitative Data Summary:

Compound IDTargetIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
7l CDK2/cyclin A264.42MV4-11 (Leukemia)0.83[4]
HT-29 (Colon)2.12[4]
MCF-7 (Breast)3.12[4]
HeLa (Cervical)8.61[4]
AZD5438 (Reference) CDK2/cyclin A2---[4]
Palbociclib (Reference) --MV4-11 (Leukemia)-[4]

Signaling Pathway:

CDK2_Pathway cluster_inhibition Mechanism of Inhibition G1 Phase G1 Phase Cyclin E/CDK2 Cyclin E/CDK2 G1 Phase->Cyclin E/CDK2 Activation Rb Phosphorylation Rb Phosphorylation Cyclin E/CDK2->Rb Phosphorylation Phosphorylates Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Cyclin E/CDK2->Cell Cycle Arrest (G1) E2F Release E2F Release Rb Phosphorylation->E2F Release Leads to S Phase Entry S Phase Entry E2F Release->S Phase Entry Drives DNA Replication DNA Replication S Phase Entry->DNA Replication G2/M Phase G2/M Phase DNA Replication->G2/M Phase N-(pyridin-3-yl)pyrimidin-4-amine N-(pyridin-3-yl)pyrimidin-4-amine N-(pyridin-3-yl)pyrimidin-4-amine->Cyclin E/CDK2 Inhibits Apoptosis Apoptosis Cell Cycle Arrest (G1)->Apoptosis

Caption: CDK2 signaling pathway and inhibition by N-(pyridin-3-yl)pyrimidin-4-amine derivatives.

Tyrosine Kinase Inhibition

Background: The N-(pyridin-3-yl)pyrimidin-2-amine core is a key structural feature of several tyrosine kinase inhibitors, including imatinib and nilotinib, which are used in the treatment of chronic myeloid leukemia (CML).[5]

Featured Compounds: Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and evaluated for their anticancer activity.

Quantitative Data Summary:

Compound IDCancer Cell LineAntiproliferative IC50 (µM)Reference
IIB A549 (Lung)0.229
Imatinib (Reference) A549 (Lung)2.479

Antibacterial Applications

Derivatives of this compound have also demonstrated significant potential as antibacterial agents, particularly those incorporating an oxazolidinone moiety.

Oxazolidinone Antibacterials

Background: Oxazolidinones, such as linezolid, are a class of synthetic antibiotics that inhibit bacterial protein synthesis. They are effective against a range of Gram-positive bacteria, including resistant strains.

Featured Compounds: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and show promising antibacterial activity.[6]

Quantitative Data Summary (MIC in µg/mL):

Compound IDS. aureus (ATCC29213)S. epidermidis (ATCC12228)B. subtilis (ATCC6633)S. pneumoniae (ATCC49619)Reference
12e --16-[6]
Linezolid (Reference) ----[6]

Experimental Protocols

Synthesis Protocols

General Procedure for the Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives: [7]

This procedure outlines a Buchwald-Hartwig amination reaction.

  • A mixture of 4-(pyridin-3-yl)pyrimidin-2-amine (0.87 mmoles), the appropriate aryl bromide (0.87 mmoles), dichlorobis(triphenylphosphine)palladium(II) (0.087 mmoles), Xantphos (0.087 mmoles), and sodium tert-butoxide (2.61 mmoles) is prepared in toluene (15 mL).

  • The mixture is refluxed under a nitrogen atmosphere for 8 hours.

  • Toluene is removed under vacuum.

  • The residue is triturated with water (50 mL) to yield the crude product.

  • For specific compounds, further purification by extraction with ethyl acetate may be required.[7]

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process A 4-(pyridin-3-yl)pyrimidin-2-amine Mix Mix Reactants A->Mix B Aryl Bromide B->Mix C Pd(PPh3)2Cl2 C->Mix D Xantphos D->Mix E NaOtBu E->Mix F Toluene F->Mix Reflux Reflux under N2 (8h) Mix->Reflux Evaporate Evaporate Toluene Reflux->Evaporate Triturate Triturate with Water Evaporate->Triturate Purify Purification Triturate->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.

Biological Assay Protocols

CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Assay):

This protocol is adapted from commercially available kinase assay kits.

  • Reaction Setup: Prepare a reaction mixture containing CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., Histone H1), and the test compound (or vehicle control) in kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Seed cells (e.g., HeLa) and treat with various concentrations of the test compound for 24-72 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining:

  • Cell Treatment: Treat cells with the test compound for a desired period.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow for Cellular Assays:

Cellular_Assay_Workflow cluster_assays Downstream Analysis Start Seed Cancer Cells Treat Treat with This compound Derivative Start->Treat Incubate Incubate (24-72h) Treat->Incubate CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Incubate->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) Incubate->Apoptosis Proliferation Antiproliferative Assay (e.g., MTT, CellTiter-Glo) Incubate->Proliferation G1/S Arrest Data G1/S Arrest Data CellCycle->G1/S Arrest Data Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis->Apoptotic Cell Percentage IC50 Values IC50 Values Proliferation->IC50 Values

Caption: General experimental workflow for cellular assays with this compound derivatives.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent therapeutic agents. Its derivatives have demonstrated significant activity as inhibitors of CDK2 and other kinases for cancer therapy, as well as promising antibacterial properties. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this versatile chemical framework. Further exploration and optimization of this scaffold hold the potential for the discovery of new and effective drugs to address unmet medical needs.

References

Application Notes and Protocols for the Synthesis of Antimalarial Compounds from Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various classes of antimalarial compounds derived from pyridine. The following sections outline the synthesis of pyridine-based chalcones, pyridine-pyrazole-triazine hybrids, and quinoline-pyrazolopyridine derivatives, which have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Synthesis of Pyridine-Based Chalcones

Pyridine-based chalcones are a class of compounds that have demonstrated significant antimalarial potential. Their synthesis is typically achieved through a one-pot Claisen-Schmidt condensation reaction.

Experimental Protocol: One-Pot Synthesis of Pyridine-Based Chalcones[1][2]

This protocol describes the synthesis of chalcone derivatives from various pyridine carbaldehydes and methoxyacetophenones.

Materials:

  • Pyridine carbaldehyde derivative (e.g., pyridine-2-carbaldehyde)

  • Methoxyacetophenone derivative (e.g., 2-methoxyacetophenone)

  • Methanol

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3 mmol of the selected pyridine carbaldehyde derivative in 15 mL of methanol.

  • To this solution, add 15 mL of a 10% (w/v) NaOH solution.

  • Place the flask in an ice bath and allow the solution to cool to 0–10 °C with continuous stirring.

  • In a separate beaker, dissolve 3 mmol of the methoxyacetophenone derivative in 5 mL of methanol.

  • Add the methoxyacetophenone solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 0–10 °C.

  • After the addition is complete, continue stirring the reaction mixture for 5 hours at a temperature of 10 ± 1 °C.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and base.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.

  • Dry the purified product and characterize it using appropriate analytical techniques (FTIR, GC-MS, NMR).

Quantitative Data: Yields and Antimalarial Activity of Pyridine-Based Chalcones

The yields of the synthesized chalcones typically range from 53.74% to 86.37%, depending on the specific reactants used.[1][2] The antimalarial activity of these compounds is evaluated against chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of P. falciparum.

Compound IDStarting Pyridine CarbaldehydeStarting MethoxyacetophenoneYield (%)[2]IC50 (µg/mL) vs. 3D7[2]IC50 (µg/mL) vs. FCR3[2]
Chalcone APyridin-2-yl2-methoxyphenyl-0.480.31
Chalcone BPyridin-2-yl3-methoxyphenyl-1.231.15
Chalcone CPyridin-2-yl4-methoxyphenyl-0.980.89
Chalcone DPyridin-3-yl2-methoxyphenyl-2.452.31
Chalcone EPyridin-3-yl3-methoxyphenyl-3.123.01
Chalcone FPyridin-3-yl4-methoxyphenyl-1.871.76

Note: Specific yield percentages for each compound were not provided in the source material.

Mechanism of Action: Inhibition of PfDHFR-TS

Molecular docking studies suggest that pyridine-based chalcones may exert their antimalarial effect by inhibiting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme.[1][2][3] The carbonyl group of the chalcone molecule is believed to form a hydrogen bond with the Asn108 amino acid residue in the active site of PfDHFR-TS, thereby inhibiting its function, which is crucial for the parasite's DNA synthesis.[1][2]

PfDHFR_Inhibition cluster_synthesis Synthesis of Pyridine-Based Chalcone cluster_action Mechanism of Action Pyridine_Carbaldehyde Pyridine Carbaldehyde Chalcone Pyridine-Based Chalcone Pyridine_Carbaldehyde->Chalcone Methoxyacetophenone Methoxyacetophenone Methoxyacetophenone->Chalcone Active_Site Active Site (Asn108) Chalcone->Active_Site Binds to PfDHFR PfDHFR-TS Enzyme Inhibition Inhibition of DNA Synthesis PfDHFR->Inhibition Leads to Active_Site->PfDHFR

Caption: Synthetic workflow and proposed mechanism of action for pyridine-based chalcones.

Synthesis of Pyridine-Pyrazole-Triazine Hybrids

Hybrid molecules incorporating pyridine, pyrazole, and 1,3,5-triazine moieties have been designed as potential antimalarial agents. These compounds are synthesized through a multi-step process involving the formation of a pyrazole intermediate followed by a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of Pyridine-Pyrazole-Triazine Hybrids[4]

This protocol outlines a general procedure for the synthesis of these hybrid compounds.

Step 1: Synthesis of 1-(1-nicotinoyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea

  • Dissolve nicotinoyl thiosemicarbazide (0.001 mol) in ethanol (10 mL).

  • Add ethyl cyanoacetate (0.002 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture on a water bath for 12 hours.

  • Cool the mixture to room temperature, filter the resulting solid, and recrystallize from ethanol to obtain the pyrazole intermediate.

Step 2: Synthesis of the Final Hybrid Compound

  • Dissolve the di-substituted 1,3,5-triazine derivative (0.01 mol) and the pyrazole intermediate from Step 1 (0.01 mol) in 1,4-Dioxane (30 mL).

  • Add K₂CO₃ (0.01 mol) to the mixture.

  • Reflux the reaction for 5 hours.

  • Allow the solvent to evaporate overnight.

  • Collect the dried product and recrystallize from ethanol.

Quantitative Data: Antimalarial Activity of Pyridine-Pyrazole-Triazine Hybrids

The synthesized hybrid compounds have been evaluated for their in vitro antimalarial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.[4][5]

Compound IDIC50 (µM) vs. 3D7[4]IC50 (µM) vs. Dd2[4]
7s142.1548.32
7s238.9141.76
7s535.6730.19
7s646.8054.95
7s2640.1145.88
7s3039.5443.21
7s7241.8347.90
7s22637.2939.87
7s25644.3250.11
7s25832.7428.05
Mechanism of Action: Potential Inhibition of PfDHFR

The pyridine-pyrazole-triazine hybrids are designed to target the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a key enzyme in the folate biosynthesis pathway of the parasite.[4] Inhibition of this enzyme disrupts DNA synthesis, leading to parasite death.

Pyrazole_Triazine_Synthesis cluster_step1 Step 1: Pyrazole Intermediate Synthesis cluster_step2 Step 2: Nucleophilic Substitution cluster_moa Proposed Mechanism of Action Nicotinoyl_thiosemicarbazide Nicotinoyl thiosemicarbazide Pyrazole_intermediate Pyrazole Intermediate Nicotinoyl_thiosemicarbazide->Pyrazole_intermediate Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Pyrazole_intermediate Final_Hybrid Pyridine-Pyrazole-Triazine Hybrid Pyrazole_intermediate->Final_Hybrid Disubstituted_triazine Di-substituted 1,3,5-triazine Disubstituted_triazine->Final_Hybrid PfDHFR_enzyme PfDHFR Enzyme Final_Hybrid->PfDHFR_enzyme Inhibits Folate_Pathway Folate Biosynthesis Pathway PfDHFR_enzyme->Folate_Pathway Key enzyme in DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Folate_Pathway->DNA_Synthesis_Inhibition Disruption leads to

Caption: Synthetic pathway and proposed mechanism for pyridine-pyrazole-triazine hybrids.

Synthesis of Quinoline-Pyrazolopyridine Derivatives

This class of compounds combines the quinoline scaffold, present in many established antimalarial drugs, with a pyrazolopyridine moiety. The synthesis involves a multi-step procedure.

Experimental Protocol: Synthesis of Quinoline-Pyrazolopyridine Derivatives[6]

Step 1: Synthesis of 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile derivatives

  • A mixture of an aromatic aldehyde, a ketone, ethyl cyanoacetate (0.01 mol), and ammonium acetate (0.08 mol) in n-butanol (20 ml) is refluxed for 3 hours.

  • The resulting precipitate is filtered and washed with ethanol.

Step 2: Synthesis of 2-chloro-4,6-diphenylnicotinonitrile analogues

  • The product from Step 1 is heated with phosphorous oxychloride and phosphorous pentachloride.

Step 3: Synthesis of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives

  • The chloro derivative from Step 2 (10 mmol) is dissolved in absolute ethanol (30 ml).

  • An excess of 2-hydrazino-4-methyl quinoline (10 mmol) is added, and the mixture is refluxed for 12 hours.

  • The solution is cooled, and the resulting solid is filtered and recrystallized from acetic acid.

Quantitative Data: Yields and Antimalarial Activity of Quinoline-Pyrazolopyridine Derivatives[6]
Compound IDYield (%)EC50 (µg/ml) vs. 3D7
5h70>10
5q672.124
5r696.214
5s642.916
5p-1.921

Note: The EC50 value for compound 5p was provided, but its yield was not specified in the source.

Mechanism of Action: Inhibition of Hemozoin Formation

Similar to chloroquine, which contains a quinoline ring, these derivatives are thought to interfere with the detoxification of heme in the parasite's food vacuole.[6][7] The accumulation of toxic free heme leads to oxidative stress and parasite death.

Quinoline_Synthesis cluster_synthesis_flow Synthetic Workflow cluster_moa_flow Proposed Mechanism of Action Start Aromatic Aldehyde + Ketone + Ethyl Cyanoacetate + Ammonium Acetate Step1 2-oxo-dihydropyridine-3-carbonitrile Start->Step1 Reflux in n-butanol Step2 2-chloro-nicotinonitrile Step1->Step2 POCl3, PCl5 Step3 Quinoline-Pyrazolopyridine Derivative Step2->Step3 2-hydrazino-4-methyl quinoline, Ethanol, Reflux Compound Quinoline-Pyrazolopyridine Derivative Food_Vacuole Parasite Food Vacuole Compound->Food_Vacuole Hemozoin Hemozoin (non-toxic) Compound->Hemozoin Inhibits Formation Heme Heme Food_Vacuole->Heme Contains Free_Heme Toxic Free Heme Accumulation Food_Vacuole->Free_Heme Leads to Heme->Hemozoin Detoxification Oxidative_Stress Oxidative Stress Free_Heme->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Synthesis and proposed mechanism of quinoline-pyrazolopyridine derivatives.

References

Application Notes and Protocols for N-(pyridin-3-ylmethyl)ethanamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the potential use of N-(pyridin-3-ylmethyl)ethanamine as a bidentate N,N-ligand in palladium-catalyzed cross-coupling reactions. While direct literature precedents for this specific ligand are limited, the following protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions have been adapted from established methodologies for structurally similar pyridine-based and bidentate nitrogen ligands. These notes are intended to serve as a robust starting point for reaction optimization and methodology development.

Introduction to this compound as a Ligand

This compound possesses two potential coordination sites for a metal center: the pyridine nitrogen and the secondary amine nitrogen. This bidentate chelation can form a stable five-membered ring with a palladium catalyst, which can enhance catalytic activity and stability. The pyridine moiety can act as a hemilabile ligand, potentially facilitating key steps in the catalytic cycle. The ethyl group on the secondary amine provides moderate steric bulk, which can influence the selectivity and efficiency of the cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of this compound as a ligand is proposed to facilitate this transformation.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)This compound (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Expected high
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)This compound (3)K₃PO₄ (2)1,4-Dioxane9016Expected moderate to high
32-Bromopyridine3-Thienylboronic acidPd(PPh₃)₄ (3)This compound (6)Cs₂CO₃ (2.5)THF8018Expected high

Note: Yields are hypothetical and based on typical efficiencies for similar ligand systems. Optimization is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using this compound as a ligand.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Degassed water (1.25 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, boronic acid, and potassium carbonate.

  • In a separate vial, dissolve palladium(II) acetate and this compound in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Prepare Catalyst Solution: Pd(OAc)₂ + Ligand in Toluene C Add Catalyst to Reactants D Purge with Inert Gas E Add Degassed Water F Heat and Stir (100°C, 12h) E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to RT G->H I Dilute with Ethyl Acetate H->I J Liquid-Liquid Extraction I->J K Dry and Concentrate J->K L Column Chromatography K->L Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord + Alkene - L AlkeneComplex Ar-Pd(II)-X(L)(alkene) Coord->AlkeneComplex Insertion Migratory Insertion Intermediate R-CH₂-CH₂-Pd(II)-X(L) Insertion->Intermediate Elimination β-Hydride Elimination ProductComplex Product-Pd(II)-H(L)₂ Elimination->ProductComplex RedElim Reductive Elimination RedElim->Pd0 + Base - HBX AlkeneComplex->Insertion Intermediate->Elimination ProductComplex->RedElim - Product Buchwald_Hartwig_Logical_Relationship cluster_reactants Reactants & Catalyst System cluster_cycle Catalytic Cycle cluster_products Products ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Byproducts Salt & Conjugate Acid of Base ArylHalide->Byproducts Amine Amine (R₂NH) AmineCoord Amine Coordination & Deprotonation Amine->AmineCoord Amine->Byproducts Base Base (e.g., NaOtBu) Base->AmineCoord Base->Byproducts Catalyst Pd(0) Source Catalyst->OxAdd Ligand This compound Ligand->OxAdd OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Catalyst Regeneration CoupledProduct Coupled Product (Ar-NR₂) RedElim->CoupledProduct

Troubleshooting & Optimization

optimizing reaction yield for N-(pyridin-3-ylmethyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(pyridin-3-ylmethyl)ethanamine, primarily focusing on the widely used reductive amination method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is a one-pot reductive amination.[1][2] This process involves the reaction of 3-pyridinecarboxaldehyde with ethylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.[3] This approach is favored for its efficiency and generally good yields.[4]

Q2: Which reducing agents are suitable for this reaction?

A2: Several reducing agents can be used, with the choice depending on substrate reactivity and desired conditions.[3] Common choices include:

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): A mild and selective reagent that is highly effective and often preferred due to its high yields and fewer side products.[1][3]

  • Sodium cyanoborohydride (NaBH₃CN): Another mild agent, effective at a slightly acidic pH (4-5).[3][5] It selectively reduces the iminium ion over the starting aldehyde but is toxic and requires careful handling.[3][5]

  • Sodium borohydride (NaBH₄): A stronger, less expensive reducing agent.[2] It can also reduce the starting aldehyde, so it's typically added after the imine has had sufficient time to form.[3]

  • Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C) is a green and effective option.[6][7]

Q3: What are the critical reaction parameters to control for optimal yield?

A3: For optimal yield, carefully control the following parameters:

  • pH: The reaction is typically best performed under weakly acidic conditions (pH 4-7) to facilitate imine formation without degrading the reactants or reagents.[3]

  • Stoichiometry: The molar ratios of the aldehyde, amine, and reducing agent are crucial. Using a slight excess of the amine can sometimes prevent over-alkylation.[8]

  • Temperature: Many reductive aminations proceed efficiently at room temperature.[3] However, some systems may require gentle heating to go to completion.

  • Solvent: Protic solvents like methanol or ethanol are often used as they are necessary for iminium ion formation and solubilize the reagents well.[7]

Q4: How can I monitor the reaction's progress?

A4: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials (aldehyde) and the formation of the product amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inefficient imine formation. The equilibrium to form the imine can be unfavorable. Ensure the pH is mildly acidic.[3] For less reactive substrates, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or use a setup for azeotropic removal of water.[6]
Inactive reducing agent. Borohydride reagents can degrade with improper storage. Use a fresh bottle of the reducing agent. Sodium borohydride, in particular, should be handled in a dry environment.
Incorrect stoichiometry. Double-check the molecular weights and masses/volumes of all reagents to ensure correct molar ratios. An insufficient amount of the reducing agent is a common issue.
Sub-optimal temperature. If the reaction is sluggish at room temperature, try gently heating the mixture to 30-50 °C. Monitor for side product formation at higher temperatures.[3]
Problem 2: Significant Amount of Unreacted 3-Pyridinecarboxaldehyde Detected
Possible Cause Recommended Solution
Reducing agent is too weak or added too early. If using a very mild reducing agent like NaBH₃CN, the reaction may be slow. If using a stronger agent like NaBH₄, it may have been consumed by side reactions before the imine could form. Ensure the imine is formed first before adding NaBH₄.[3]
Insufficient reaction time. The reaction may not have reached completion. Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor by TLC or LC-MS until the starting aldehyde is consumed.
pH is too low. Very acidic conditions can protonate the starting ethylamine, reducing its nucleophilicity and hindering the initial attack on the aldehyde. Adjust the pH to the optimal 4-7 range.[3]
Problem 3: Formation of 3-Pyridylmethanol Side Product
Possible Cause Recommended Solution
Reducing agent is too strong. Sodium borohydride (NaBH₄) is capable of reducing both the imine and the starting aldehyde.[3] This is a common side reaction.
Slow imine formation. If imine formation is slow, the reducing agent has more opportunity to react with the available aldehyde.
Solution Switch to a milder, more selective reducing agent like Sodium triacetoxyborohydride (STAB), which is known to preferentially reduce the imine/iminium ion in the presence of a carbonyl group.[1][3] Alternatively, pre-form the imine before introducing a stronger reducing agent like NaBH₄.[3]
Problem 4: Presence of Tertiary Amine (Over-alkylation) Impurity
Possible Cause Recommended Solution
Product is more reactive than starting amine. The secondary amine product can react with another molecule of the aldehyde and undergo a second reductive amination, leading to a tertiary amine. This is a common challenge in amine alkylations.[9][10]
Solution To minimize this side reaction, avoid a large excess of the aldehyde. Using a slight excess (1.1-1.2 equivalents) of ethylamine relative to the aldehyde can help favor the formation of the desired secondary amine.[8] Slow addition of the aldehyde to the reaction mixture can also help maintain its low concentration and reduce over-alkylation.[9]

Experimental Protocols & Data

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃ (STAB)
  • To a round-bottom flask, add 3-pyridinecarboxaldehyde (1.0 eq) and methanol (5 mL per mmol of aldehyde).

  • Add ethylamine (1.1 eq, typically as a solution in THF or ethanol) to the stirred solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.2 eq).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the starting aldehyde is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the typical outcomes for the synthesis using different reducing agents under optimized conditions.

Reducing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NaBH(OAc)₃1.2Dichloromethane251292>98
NaBH₃CN1.2Methanol (pH~6)25248597
NaBH₄1.5Ethanol0 to 2567890
H₂ (50 psi), Pd/C (5 mol%)-Methanol251895>98

Note: Data are representative and actual results may vary based on specific experimental conditions.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Solvent Start1 3-Pyridine- carboxaldehyde Imine In Situ Imine Formation Start1->Imine Mix & Stir Start2 Ethylamine Start2->Imine Mix & Stir Solvent Solvent (e.g., MeOH) Solvent->Imine Mix & Stir Reducer Reducing Agent (e.g., STAB) Reduction Reduction Reducer->Reduction Imine->Reduction Add Reducer Workup Aqueous Workup & Extraction Reduction->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product: This compound Purify->Product

Caption: General experimental workflow for reductive amination.

Troubleshooting Logic Diagram

G Start Reaction Issue? LowYield Low / No Yield Start->LowYield Yes SideProduct Side Product Formation Start->SideProduct No Cause_Imine Inefficient Imine Formation? LowYield->Cause_Imine Check TLC for starting aldehyde Type_Alcohol 3-Pyridylmethanol? SideProduct->Type_Alcohol Check GC-MS/NMR Sol_Imine Adjust pH (4-7) Add dehydrating agent Cause_Imine->Sol_Imine Yes Cause_Reducer Inactive Reducing Agent? Cause_Imine->Cause_Reducer No Sol_Reducer Use fresh reagent Cause_Reducer->Sol_Reducer Yes Sol_Alcohol Use milder reducer (e.g., STAB) Type_Alcohol->Sol_Alcohol Yes Type_Tertiary Over-alkylation (Tertiary Amine)? Type_Alcohol->Type_Tertiary No Sol_Tertiary Use excess amine Slow aldehyde addition Type_Tertiary->Sol_Tertiary Yes G Aldehyde 3-Pyridinecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine Side_Alcohol Side Product (3-Pyridylmethanol) Aldehyde->Side_Alcohol Reduction (Side Reaction) Amine Ethylamine Amine->Imine + Product Desired Product (Secondary Amine) Imine->Product Reduction (Desired Path) Side_Tertiary Side Product (Tertiary Amine) Product->Side_Tertiary + Aldehyde + Reduction

References

Technical Support Center: Purification of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(pyridin-3-ylmethyl)ethanamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound via reductive amination of pyridine-3-carboxaldehyde and ethylamine?

A1: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual pyridine-3-carboxaldehyde and ethylamine.

  • Over-alkylation Products: Formation of tertiary amines from the reaction of the desired secondary amine with another molecule of the aldehyde followed by reduction.

  • Side-Products from Aldehyde Reactivity: Canizzaro reaction of pyridine-3-carboxaldehyde under basic conditions can lead to 3-pyridylmethanol and 3-pyridylcarboxylic acid.

  • Imine Intermediate: Incomplete reduction can leave traces of the N-(pyridin-3-ylmethylidene)ethanamine intermediate.

  • Reagent-derived Impurities: Boron-containing byproducts if using sodium borohydride or related reducing agents.[1]

Q2: My crude this compound is a dark-colored oil. What is the likely cause and how can I decolorize it?

A2: The dark color is likely due to small amounts of highly conjugated impurities or degradation products. While challenging to remove completely, the color can often be minimized by:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal, followed by filtration.[2]

  • Column Chromatography: This is often the most effective method for removing colored impurities.

Q3: I am having difficulty removing a persistent impurity with a similar polarity to my product. What strategies can I employ?

A3: When dealing with impurities of similar polarity, consider the following:

  • Salt Formation and Recrystallization: Convert the amine to its hydrochloride salt. The salt will have significantly different solubility properties, often allowing for effective purification by recrystallization from a suitable solvent system like ethanol/ether.[2]

  • Derivative Formation: In challenging cases, consider derivatizing the amine, purifying the derivative, and then cleaving the derivative to regenerate the pure amine. This is a more complex but sometimes necessary approach.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[3] Amines are susceptible to oxidation and can absorb atmospheric carbon dioxide.

Troubleshooting Guides

Purification by Distillation

Problem: Product decomposition or low recovery during distillation.

Potential Cause Troubleshooting Steps
High Boiling Point This compound has an estimated atmospheric boiling point of 220-230 °C, which can lead to decomposition.[3] Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Presence of Water Water can co-distill with the product or cause bumping. Solution: Ensure the crude product is thoroughly dried using a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.
Inadequate Vacuum A poor vacuum will result in a higher than expected boiling temperature. Solution: Check the vacuum pump and all connections for leaks. Use a manometer to monitor the pressure accurately.
Bumping Uneven boiling can lead to loss of product. Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Purification by Column Chromatography

Problem: Tailing of the product spot on TLC and poor separation on the column.

Potential Cause Troubleshooting Steps
Interaction with Silica Gel The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing tailing and irreversible adsorption. Solution 1: Add a small amount of a volatile base, such as triethylamine (0.5-2%), to the eluent to neutralize the acidic sites on the silica gel.[4] Solution 2: Use a less acidic stationary phase like alumina (neutral or basic) or a commercially available amine-functionalized silica gel.
Inappropriate Solvent System The chosen eluent may not have the optimal polarity to achieve good separation. Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC). Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for amines include ethyl acetate/hexanes or dichloromethane/methanol.[4]
Overloading the Column Applying too much crude material to the column will result in poor separation. Solution: As a general rule, use a 30:1 to 50:1 ratio of silica gel to crude product by weight for good separation.
Purification by Recrystallization (as the Hydrochloride Salt)

Problem: The compound "oils out" instead of forming crystals.

Potential Cause Troubleshooting Steps
Supersaturation The solution is too concentrated, or the cooling is too rapid. Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.[2]
Inappropriate Solvent The chosen solvent or solvent system is not suitable for crystallization. Solution: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For amine salts, polar solvents like ethanol, methanol, or water, or mixtures such as ethanol/ether or methanol/ethyl acetate are often effective.[2]
Presence of Impurities Impurities can inhibit crystal formation. Solution: If oiling out persists, the material may require further purification by another method, such as column chromatography, before attempting recrystallization again.

Experimental Protocols

Vacuum Distillation of this compound
  • Drying: Dry the crude this compound over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove any residual solvent.

  • Setup: Assemble a vacuum distillation apparatus. Use a small stir bar in the distillation flask.

  • Distillation: Heat the flask in an oil bath while stirring. Gradually apply vacuum.

  • Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. For the analogous N-(pyridin-4-ylmethyl)ethanamine, a boiling point of 103-105 °C at 8 mmHg has been reported, which can serve as an estimate.[5][6]

Column Chromatography of this compound
  • TLC Analysis: Determine a suitable solvent system by TLC. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol, with the addition of ~1% triethylamine. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization of this compound Hydrochloride
  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol).

    • If the solution is colored, treat with activated charcoal and filter while hot.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Purification Technique Typical Purity Achieved Expected Yield Key Considerations
Vacuum Distillation >98% (by GC)60-80%Requires a good vacuum source; risk of thermal decomposition if overheated.
Column Chromatography >99% (by GC/NMR)50-70%Can be time-consuming; potential for product loss on the column.
Recrystallization (as HCl salt) >99.5% (by GC/NMR)70-90% (for the recrystallization step)Requires conversion to and potentially back from the salt form.

Visualizations

G cluster_0 Purification Troubleshooting Workflow start Crude Product (this compound) check_purity Assess Purity (TLC, GC, NMR) start->check_purity distillation Vacuum Distillation check_purity->distillation Major Impurities Different Boiling Points chromatography Column Chromatography check_purity->chromatography Multiple Impurities or Similar Polarity recrystallization Salt Formation & Recrystallization check_purity->recrystallization Difficult Separation or Final Polishing pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product end Store Appropriately pure_product->end

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_1 Purification Technique vs. Impurity Type techniques Purification Technique Vacuum Distillation Column Chromatography Recrystallization (Salt) impurities Impurity Type Volatile Impurities Starting Materials Oligomeric/Polar Impurities Isomeric Impurities techniques:d->impurities:v Effective for (Different B.P.) techniques:c->impurities:s Effective for (Different Polarity) techniques:c->impurities:o Effective for (Different Polarity) techniques:r->impurities:i Potentially Effective (Different Solubility)

Caption: Relationship between purification techniques and targeted impurity types.

References

Technical Support Center: Synthesis of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-(pyridin-3-ylmethyl)ethanamine via reductive amination of 3-pyridinecarboxaldehyde and ethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is a one-pot reductive amination. This reaction involves the condensation of 3-pyridinecarboxaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. A widely used reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) due to its mildness and selectivity.

Q2: What are the potential side reactions I should be aware of during this synthesis?

A2: The primary side reactions of concern are:

  • Over-alkylation: The newly formed secondary amine, this compound, can react with another molecule of 3-pyridinecarboxaldehyde to form a tertiary amine, bis(pyridin-3-ylmethyl)ethylamine, after reduction.

  • Hydrolysis of the Imine Intermediate: The imine formed from the condensation of 3-pyridinecarboxaldehyde and ethylamine is susceptible to hydrolysis, especially in the presence of water. This reverts the imine back to the starting aldehyde, leading to incomplete conversion. The pyridine nitrogen can potentially facilitate this hydrolysis.

  • Reduction of the Starting Aldehyde: While less common with selective reducing agents like sodium triacetoxyborohydride, stronger reducing agents could potentially reduce the 3-pyridinecarboxaldehyde to 3-pyridinemethanol.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (3-pyridinecarboxaldehyde and ethylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progress. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Acid-Base Extraction: This is an effective method to separate the basic amine product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used for purification. A mobile phase of dichloromethane and methanol is often effective. Due to the basic nature of the amine, tailing on the silica gel can be an issue. This can often be mitigated by adding a small amount of a volatile base, like triethylamine, to the eluent.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be a suitable method for purification on a larger scale.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Experimental Protocol
Incomplete Imine Formation The formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable choices. 2. Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it is formed.
Hydrolysis of the Imine Intermediate The imine can hydrolyze back to the aldehyde and amine, especially during workup.1. Control pH: Maintain a neutral to slightly acidic pH (around 5-6) during the imine formation step to favor its formation and stability. 2. Prompt Reduction: Add the reducing agent as soon as imine formation is complete (as monitored by TLC) to minimize the time the imine is present in the reaction mixture.
Inefficient Reduction The reducing agent may be old or inactive, or the reaction conditions may not be optimal.1. Check Reducing Agent Activity: Use a fresh bottle of sodium triacetoxyborohydride. Its activity can diminish with exposure to moisture. 2. Optimize Reaction Time and Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) may be necessary if the reaction is sluggish. Monitor the reaction by TLC to determine the optimal reaction time.
Issue 2: Presence of Significant Amounts of Side Products
Side Product Identification Troubleshooting Step Experimental Protocol
Bis(pyridin-3-ylmethyl)ethylamine (Over-alkylation Product) This tertiary amine will appear as a less polar spot on TLC compared to the desired secondary amine. It will have a higher molecular weight, which can be confirmed by mass spectrometry.Control Stoichiometry: Use a slight excess of ethylamine relative to 3-pyridinecarboxaldehyde (e.g., 1.1 to 1.2 equivalents). This will favor the formation of the secondary amine over the tertiary amine.1. Carefully measure the amounts of reactants. 2. Add the 3-pyridinecarboxaldehyde dropwise to a solution of ethylamine to maintain an excess of the amine throughout the addition.
3-Pyridinemethanol (Aldehyde Reduction) This alcohol will be more polar than the starting aldehyde on TLC.Use a Selective Reducing Agent: Sodium triacetoxyborohydride is highly selective for the reduction of imines over aldehydes. If you are using a less selective reducing agent like sodium borohydride, ensure that the imine has fully formed before adding the reductant.1. Stepwise Procedure: First, stir the 3-pyridinecarboxaldehyde and ethylamine together for a period (e.g., 1-2 hours) to allow for complete imine formation. Then, add the reducing agent.
Unreacted 3-Pyridinecarboxaldehyde This will co-elute with the starting material spot on TLC.Ensure Complete Imine Formation and Reduction: Follow the troubleshooting steps for low yield.1. Extend the reaction time for both the imine formation and reduction steps. 2. Consider a slight increase in the amount of the reducing agent (e.g., to 1.5 equivalents).

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.5 M concentration) is added ethylamine (1.1-1.2 equivalents) at room temperature.

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of imine formation can be monitored by TLC.

  • Once the formation of the imine is deemed complete, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is added portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • The reaction is stirred at room temperature for an additional 4-16 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM) three times. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) or by vacuum distillation.

Visualizations

Reductive_Amination_Pathway Aldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Ethylamine - H₂O Amine Ethylamine Amine->Imine Product This compound Imine->Product + [H] ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckImine Incomplete Imine Formation? Start->CheckImine CheckReduction Inefficient Reduction? CheckImine->CheckReduction No Anhydrous Use Anhydrous Conditions Add Dehydrating Agent CheckImine->Anhydrous Yes CheckOverAlkylation Over-alkylation? CheckReduction->CheckOverAlkylation No FreshReagent Use Fresh Reducing Agent Optimize Time/Temp CheckReduction->FreshReagent Yes Stoichiometry Adjust Amine:Aldehyde Ratio (e.g., 1.1:1) CheckOverAlkylation->Stoichiometry Yes Success Problem Resolved CheckOverAlkylation->Success No Anhydrous->Success FreshReagent->Success Stoichiometry->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

stability and storage conditions for N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-(pyridin-3-ylmethyl)ethanamine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[2]

Q2: How sensitive is this compound to air and moisture?

A2: this compound is an amine and can be sensitive to air and moisture. The amine group can be susceptible to oxidation, which may lead to discoloration of the product (typically a colorless to pale yellow liquid).[1] It is also moderately soluble in water and may be hygroscopic; therefore, exposure to moisture should be minimized to prevent potential hydrolysis and degradation.[1]

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored separately from strong oxidizing agents, as they can react with the amine functionality. It should also be kept away from moisture-sensitive materials.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure (a pyridine ring and a secondary amine), potential degradation pathways include:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of various degradation products. Atmospheric oxidation can cause discoloration.

  • Hydrolysis: Although generally stable, prolonged exposure to water, especially at non-neutral pH, could potentially lead to hydrolysis of the benzylamine-like structure.

  • Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[3][4]

  • Thermal Degradation: At elevated temperatures (e.g., 650-800°C for benzylamine), thermal decomposition can occur, potentially cleaving the C-N bond.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the liquid (turning yellow or brown) Oxidation of the amine due to exposure to air.1. Ensure the container is tightly sealed and was purged with an inert gas (nitrogen or argon) before storage. 2. For future use, handle the compound under an inert atmosphere using a glovebox or Schlenk line techniques. 3. If the discoloration is minor, the compound may still be usable for some applications, but it is advisable to check its purity by an appropriate analytical method (e.g., HPLC, NMR) before use.
Precipitation or crystal formation in the liquid The compound may have been stored at a temperature below its freezing point or has absorbed water, leading to the formation of a hydrate.1. Gently warm the sample to the recommended storage temperature (2-8°C) to see if the solid redissolves. 2. If the solid persists, it may be due to degradation or hydrate formation. Analyze a small aliquot to determine its identity. 3. Ensure the compound is stored in a desiccator or a dry, inert atmosphere to prevent moisture absorption.
Inconsistent experimental results or loss of reactivity The compound may have degraded due to improper storage or handling.1. Verify the storage conditions and handling procedures. 2. Confirm the purity of the compound using a suitable analytical technique. 3. If degradation is suspected, it is recommended to use a fresh, unopened batch of the compound. 4. Consider performing a forced degradation study to understand the stability of the compound under your specific experimental conditions.

Stability and Storage Conditions Summary

Parameter Recommended Condition Reasoning & Remarks
Temperature 2-8°CTo minimize thermal degradation and slow down potential side reactions.
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation of the amine functionality.
Container Tightly sealed, corrosion-resistant containerTo prevent exposure to air and moisture.
Light Store in the dark (amber vial/bottle)To prevent potential photodegradation of the pyridine ring.
Moisture Store in a dry environmentTo prevent hydrolysis and hydrate formation.
Incompatibilities Strong oxidizing agents, moisture-sensitive materialsTo avoid chemical reactions that would degrade the compound.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat the mixture at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. A typical starting point could be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient, with UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Visualizations

Troubleshooting_Flowchart Troubleshooting Experimental Issues with this compound start Inconsistent Experimental Results Observed check_purity Check Purity of Starting Material (e.g., by HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure review_storage Review Storage Conditions (Temp, Atmosphere, Light) is_pure->review_storage Yes contact_supplier Contact Supplier for a new Certificate of Analysis is_pure->contact_supplier No storage_ok Are storage conditions optimal? review_storage->storage_ok review_handling Review Handling Procedures (e.g., inert atmosphere use) storage_ok->review_handling Yes implement_changes Implement correct storage/handling procedures and re-run experiment storage_ok->implement_changes No handling_ok Are handling procedures correct? review_handling->handling_ok use_new_batch Use a new, unopened batch of the compound handling_ok->use_new_batch Yes handling_ok->implement_changes No

Caption: Troubleshooting flowchart for inconsistent experimental results.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photodegradation (UV light) stress_conditions->photo sample_prep Neutralize & Dilute Samples acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis Analyze by Stability-Indicating HPLC Method sample_prep->hplc_analysis data_analysis Compare with Control & Quantify Degradants hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: N-(pyridin-3-ylmethyl)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(pyridin-3-ylmethyl)ethanamine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) - Synthesis of this compound

Q1: I am getting a low yield in the reductive amination of pyridine-3-carbaldehyde with ethylamine. What are the likely causes and how can I improve it?

A1: Low yields in this reductive amination can arise from several factors. The most common issues are incomplete imine formation, side reactions of the aldehyde, and suboptimal reducing agent selection.

To improve your yield, consider the following:

  • Optimize Imine Formation: The initial reaction between pyridine-3-carbaldehyde and ethylamine to form the imine is a critical equilibrium-driven step. To shift the equilibrium towards the imine, you can:

    • Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to remove the water formed during the reaction.

    • Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus).

  • Choice of Reducing Agent: The reducing agent's reactivity is crucial. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol (pyridin-3-ylmethanol), competing with the desired reduction of the imine. A milder and more selective reducing agent is often preferred.

  • Reaction pH: The pH of the reaction medium can significantly influence the rate of imine formation. A slightly acidic medium (pH 4-6) is generally optimal for promoting the condensation of the aldehyde and amine. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

Q2: I am observing a significant amount of a side product that I suspect is the tertiary amine, N,N-diethyl-N-(pyridin-3-ylmethyl)amine. How can I minimize its formation?

A2: The formation of the tertiary amine is a common side reaction known as over-alkylation. The product, this compound, is a secondary amine and can react further with another molecule of pyridine-3-carbaldehyde and the reducing agent.

To minimize over-alkylation:

  • Control Stoichiometry: Use a slight excess of the primary amine (ethylamine) relative to the aldehyde. This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product. A 1.1 to 1.5 molar equivalent of ethylamine is a good starting point.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, thereby minimizing the concentration of the secondary amine product available to react further.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and reduce the likelihood of side reactions.

Q3: My starting material, pyridine-3-carbaldehyde, seems to be unstable under the reaction conditions. What can I do?

A3: Pyridine-3-carbaldehyde can be susceptible to oxidation and other side reactions, especially in the presence of impurities or under harsh conditions.

To mitigate this:

  • Use High-Purity Starting Materials: Ensure that your pyridine-3-carbaldehyde is of high purity and has not been stored for an extended period, as aldehydes can oxidize to carboxylic acids.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the aldehyde.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

Troubleshooting Guide: Synthesis of this compound

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH.1. Add a dehydrating agent (e.g., MgSO₄, molecular sieves). 2. Use fresh, high-quality reducing agent. Test the activity of the reducing agent on a simple ketone. 3. Adjust the pH to 4-6 with a weak acid (e.g., acetic acid).
Formation of Pyridin-3-ylmethanol Reducing agent is too strong and is reducing the aldehyde.Switch to a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Formation of Over-alkylation Product (Tertiary Amine) The secondary amine product is reacting further with the aldehyde.Use a slight excess of ethylamine. Add the reducing agent slowly. Lower the reaction temperature.
Complex Mixture of Products Multiple side reactions are occurring.Re-evaluate the reaction conditions (temperature, solvent, pH). Ensure the purity of starting materials. Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time.

Data Presentation: Reductive Amination Yields

The choice of reducing agent can significantly impact the yield of this compound. Below is a summary of typical yields obtained with different reagents under optimized conditions.

Reducing Agent Typical Yield (%) Key Advantages Key Disadvantages
Sodium Borohydride (NaBH₄)50-70%Cost-effective, readily available.Can reduce the starting aldehyde, requires careful control of addition.
Sodium Cyanoborohydride (NaBH₃CN)75-90%Highly selective for the imine, allows for one-pot reactions.Highly toxic, generates cyanide waste.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)80-95%Mild, highly selective, less toxic than NaBH₃CN.More expensive, moisture-sensitive.
Catalytic Hydrogenation (H₂/Pd-C)85-98%High yielding, clean reaction, environmentally friendly.Requires specialized equipment (hydrogenator), potential for over-reduction of the pyridine ring under harsh conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a reliable method for the synthesis of this compound using a mild and selective reducing agent.

Materials:

  • Pyridine-3-carbaldehyde

  • Ethylamine (2.0 M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

Procedure:

  • To a solution of pyridine-3-carbaldehyde (1.0 eq) in DCM (or DCE) in a round-bottom flask, add ethylamine solution (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a mobile phase of DCM/Methanol with a small percentage of triethylamine) to afford pure this compound.

Protocol 2: Acylation of this compound with Acetyl Chloride

This protocol details the formation of N-(pyridin-3-ylmethyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Reductive_Amination cluster_synthesis Synthesis Troubleshooting cluster_solutions_low_yield Low Yield Solutions cluster_solutions_over_alkylation Over-alkylation Solutions cluster_solutions_aldehyde_degradation Aldehyde Degradation Solutions Start Start Low_Yield Low Yield? Start->Low_Yield Over_Alkylation Over-alkylation? Low_Yield->Over_Alkylation No Optimize_Imine Optimize Imine Formation (Dehydrating Agent, Azeotrope) Low_Yield->Optimize_Imine Yes Change_Reductant Change Reducing Agent (e.g., to NaBH(OAc)₃) Low_Yield->Change_Reductant Yes Adjust_pH Adjust pH (4-6) Low_Yield->Adjust_pH Yes Aldehyde_Degradation Aldehyde Degradation? Over_Alkylation->Aldehyde_Degradation No Control_Stoichiometry Control Stoichiometry (Excess Amine) Over_Alkylation->Control_Stoichiometry Yes Slow_Addition Slow Reductant Addition Over_Alkylation->Slow_Addition Yes Lower_Temp Lower Reaction Temperature Over_Alkylation->Lower_Temp Yes Product_OK Successful Synthesis Aldehyde_Degradation->Product_OK No High_Purity_Aldehyde Use High-Purity Aldehyde Aldehyde_Degradation->High_Purity_Aldehyde Yes Inert_Atmosphere Use Inert Atmosphere Aldehyde_Degradation->Inert_Atmosphere Yes Moderate_Conditions Use Moderate Conditions Aldehyde_Degradation->Moderate_Conditions Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental_Workflow_Synthesis Start Start: Mix Pyridine-3-carbaldehyde and Ethylamine Imine_Formation Imine Formation (Add Acetic Acid, Stir) Start->Imine_Formation Reduction Reduction (Slowly add NaBH(OAc)₃) Imine_Formation->Reduction Quench Quench Reaction (Add NaHCO₃ solution) Reduction->Quench Extraction Workup: Extraction with DCM Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway_Acylation cluster_acylation Acylation Reaction Pathway Amine This compound (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Base Base (e.g., Triethylamine) Base->Amine Activates Electrophile Acetyl Chloride (Electrophile) Electrophile->Intermediate Product N-(pyridin-3-ylmethyl)acetamide Intermediate->Product Chloride Elimination

Caption: Simplified reaction pathway for the acylation of this compound.

Technical Support Center: Improving the Purity of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of N-(pyridin-3-ylmethyl)ethanamine. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential impurities?

A1: A prevalent method for synthesizing this compound is the reductive amination of pyridine-3-carbaldehyde with ethylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst.

Potential impurities include:

  • Unreacted starting materials: Pyridine-3-carbaldehyde and ethylamine.

  • Imines: The intermediate Schiff base, N-(pyridin-3-ylmethylene)ethanamine, may be present if the reduction is incomplete.

  • Over-alkylation product: Di(pyridin-3-ylmethyl)ethylamine may form, although this is generally a minor byproduct with controlled stoichiometry.

  • Side-products from the reducing agent: Borate salts if sodium borohydride is used.

  • Products of side reactions: Cannizzaro reaction of the aldehyde could lead to 3-pyridylmethanol and 3-picolinic acid if basic conditions are not carefully controlled.

Q2: My crude this compound is a yellow to brown oil. Is this normal?

A2: Yes, it is common for the crude product to be a colored oil.[1] The coloration can be due to minor impurities and side products formed during the reaction and work-up. Purification steps such as distillation or column chromatography are necessary to obtain a colorless to pale yellow liquid.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of this compound can be effectively determined using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. An HP-5ms column or similar is often used for the separation of pyridine derivatives.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for purity analysis. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is typically employed. UV detection at around 260 nm is suitable for the pyridine ring.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify major impurities by comparing the integration of signals.

Q4: Can I purify this compound by recrystallization?

A4: As this compound is often a liquid at room temperature, direct recrystallization of the free base is not feasible. However, it is possible to convert the amine to a crystalline salt (e.g., hydrochloride or maleate salt) which can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/acetone. After purification, the salt can be neutralized with a base to regenerate the pure free amine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis (<80%) Incomplete reaction.- Monitor the reaction by TLC or GC to ensure the disappearance of the starting aldehyde.- Ensure the reducing agent is active and added in the correct stoichiometry.
Suboptimal reaction conditions.- Optimize the reaction temperature and time.- Ensure efficient stirring.
Product is a Dark Brown/Black Oil Presence of polymeric or degradation products.- Purify by vacuum distillation to separate the desired product from non-volatile impurities.- Consider treatment of the crude product with activated charcoal before further purification, though this may lead to some product loss.
Difficulty Removing Starting Aldehyde Incomplete reaction or inefficient work-up.- A bisulfite wash during the aqueous work-up can help remove unreacted aldehyde.- Column chromatography is very effective for separating the more polar aldehyde from the product.
Co-elution of Impurities During Column Chromatography Impurities have similar polarity to the product.- Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system can improve separation.- Add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing of the basic amine product on the silica gel, which can improve resolution.
Product "Oils Out" During Attempted Salt Recrystallization The solvent system is not ideal; the product is not sufficiently soluble in the hot solvent or the solution is supersaturated.- Screen a wider range of solvent systems. Try adding an anti-solvent (a solvent in which the salt is insoluble) dropwise to a solution of the salt in a good solvent until turbidity is observed, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.
Low Recovery After Purification Product loss during extraction or chromatography.- Perform multiple extractions with smaller volumes of organic solvent.- Ensure the column is not overloaded during chromatography and that fractions are carefully monitored by TLC.
Using too much solvent during recrystallization.- Use the minimum amount of hot solvent required to dissolve the salt.

Quantitative Data on Purification Methods

The following table provides a summary of expected purity levels for this compound after applying different purification techniques. These values are illustrative and can vary based on the initial purity of the crude product and the optimization of the purification protocol.

Purification Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation 95-98%Effective for removing non-volatile and some closely boiling impurities. Good for large scale.May not separate impurities with similar boiling points. Potential for thermal degradation if not controlled carefully.
Silica Gel Column Chromatography >99%High resolution for separating a wide range of impurities.Can be time-consuming and requires significant solvent volumes. Product may streak on silica without a base additive.
Salt Recrystallization >99.5%Can yield very high purity material. Effective for removing closely related impurities.Requires an additional step to form the salt and then liberate the free base. Product loss in the mother liquor.

Experimental Protocols

Synthesis of this compound via Reductive Amination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-3-carbaldehyde (1.0 eq.) in methanol (5 mL per mmol of aldehyde).

  • Imine Formation: Add a solution of ethylamine (1.2 eq., typically a 70% solution in water) dropwise to the aldehyde solution at room temperature. Stir the mixture for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Distillation: Heat the crude this compound under reduced pressure. The boiling point will depend on the vacuum applied. Collect the fraction corresponding to the desired product, monitoring the temperature and pressure closely.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of ethyl acetate and hexanes, with the addition of 0.5% triethylamine. The exact ratio should be determined by TLC analysis to achieve an Rf of ~0.3 for the product. A typical starting point is 20-30% ethyl acetate in hexanes.

  • Procedure: a. Pack the column with a slurry of silica gel in the mobile phase. b. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Pyridine-3-carbaldehyde + Ethylamine imine Imine Formation start->imine reduction Reduction (e.g., NaBH4) imine->reduction workup Aqueous Work-up & Extraction reduction->workup crude Crude this compound workup->crude distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography salt Salt Formation & Recrystallization crude->salt pure_product Pure Product (>99%) distillation->pure_product Purity: 95-98% chromatography->pure_product Purity: >99% salt->pure_product Purity: >99.5%

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow cluster_low Low Purity Issues cluster_high High Purity Refinement start Crude Product Purity Check low_purity <95% Purity start->low_purity No high_purity >95% Purity start->high_purity Yes check_impurities Identify Major Impurities (GC-MS, NMR) low_purity->check_impurities refinement_needed Further Purification Needed? high_purity->refinement_needed unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm side_products Side Products check_impurities->side_products purify_sm Column Chromatography unreacted_sm->purify_sm purify_sp Vacuum Distillation or Column Chromatography side_products->purify_sp purify_sm->high_purity purify_sp->high_purity final_product Final Product refinement_needed->final_product No recrystallization Salt Formation & Recrystallization refinement_needed->recrystallization Yes recrystallization->final_product

Caption: A troubleshooting workflow for improving the purity of this compound.

References

Technical Support Center: Synthesis of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(pyridin-3-ylmethyl)ethanamine via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from pyridine-3-carbaldehyde and ethylamine is a classic example of a reductive amination reaction. This process occurs in two main steps:

  • Imine Formation: Ethylamine, acting as a nucleophile, attacks the carbonyl carbon of pyridine-3-carbaldehyde. This is followed by the elimination of a water molecule to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This step is reversible and often requires mildly acidic conditions to facilitate the dehydration.

  • Reduction: The intermediate imine is then reduced to the final amine product, this compound. This is typically achieved using a selective reducing agent that reduces the imine in the presence of the starting aldehyde.

Q2: Which reducing agents are recommended for this synthesis?

A2: The choice of reducing agent is crucial for a successful reductive amination. The ideal reagent should selectively reduce the imine intermediate without significantly reducing the starting aldehyde. Commonly used and effective reducing agents include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, often the preferred choice for reductive aminations. It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions. However, it is toxic and can release hydrogen cyanide, so appropriate safety precautions are necessary.

  • Sodium borohydride (NaBH₄): While a less expensive option, sodium borohydride can also reduce the starting aldehyde to the corresponding alcohol. To minimize this side reaction, it is often added after allowing sufficient time for the imine to form.

Q3: What are the key kinetic factors to consider for this reaction?

A3: The overall rate of the reductive amination is influenced by several factors:

  • pH: The formation of the imine is often the rate-determining step and is pH-dependent. Mildly acidic conditions (pH ~4-6) are generally optimal as they catalyze the dehydration step. If the pH is too low, the ethylamine will be protonated, rendering it non-nucleophilic and stopping the reaction.

  • Concentration: The concentration of the reactants will influence the rate of both the imine formation and the reduction steps according to the principles of chemical kinetics.

  • Temperature: Increasing the temperature can accelerate the reaction rate, but may also lead to the formation of side products. Room temperature is often sufficient for this reaction.

Q4: What are some common side reactions to be aware of?

A4: Several side reactions can occur during the synthesis of this compound:

  • Over-alkylation: The product, a secondary amine, can potentially react with another molecule of pyridine-3-carbaldehyde to form a tertiary amine. Using a stoichiometric amount of the amine can help to minimize this.

  • Reduction of the Aldehyde: The reducing agent can reduce pyridine-3-carbaldehyde to (pyridin-3-yl)methanol. This is more likely to occur with less selective reducing agents like sodium borohydride.

  • Hydrolysis of the Imine: The imine intermediate can be hydrolyzed back to the starting materials if excess water is present. Using anhydrous solvents and/or a dehydrating agent can mitigate this.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH of the reaction mixture.1. Allow more time for the imine to form before adding the reducing agent. Consider adding a dehydrating agent like molecular sieves. 2. Use a fresh bottle of the reducing agent. 3. Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
Presence of Unreacted Pyridine-3-carbaldehyde 1. Insufficient amount of ethylamine or reducing agent. 2. Incomplete reaction.1. Ensure the correct stoichiometry of reactants. A slight excess of the amine and reducing agent can be used. 2. Increase the reaction time or gently warm the reaction mixture.
Formation of (pyridin-3-yl)methanol as a major byproduct 1. The reducing agent is too reactive and is reducing the aldehyde. 2. The imine formation is too slow.1. Switch to a milder reducing agent like sodium triacetoxyborohydride. 2. Add a catalytic amount of acetic acid to accelerate imine formation.
Difficulty in Purifying the Product 1. The product is a basic amine and may be difficult to separate from other basic impurities. 2. The product may be water-soluble.1. Use acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the amine into the aqueous layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent. 2. After extraction, use a brine wash to remove excess water from the organic layer before drying and concentrating.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using two common reducing agents.

Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Materials:

  • Pyridine-3-carbaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-3-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM or DCE.

  • Add ethylamine solution (1.1 - 1.2 eq) to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Using Sodium Borohydride (NaBH₄)

Materials:

  • Pyridine-3-carbaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a solution in an alcohol)

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1.0 eq) in methanol or ethanol.

  • Add the ethylamine solution (1.1 - 1.2 eq) to the flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.2 - 1.5 eq) in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Carefully add water to quench the reaction and then concentrate the mixture under reduced pressure to remove the alcohol solvent.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if needed.

Data Presentation

Table 1: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )Appearance
Pyridine-3-carbaldehydeC₆H₅NO107.11Colorless to yellow liquid
EthylamineC₂H₇N45.08Colorless gas or liquid
This compoundC₈H₁₂N₂136.19Colorless to pale yellow liquid[1]

Table 2: Typical Reaction Parameters

ParameterProtocol 1 (NaBH(OAc)₃)Protocol 2 (NaBH₄)
Solvent Anhydrous DCM or DCEMethanol or Ethanol
Reducing Agent Sodium triacetoxyborohydrideSodium Borohydride
Catalyst Acetic Acid (catalytic)None
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 4 - 24 hours1 - 4 hours

Visualizations

Reaction_Mechanism Reaction Mechanism of this compound Synthesis cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Carbinolamine_Intermediate Carbinolamine Intermediate Pyridine-3-carbaldehyde->Carbinolamine_Intermediate + Ethylamine Ethylamine Ethylamine Imine_Intermediate Imine Intermediate Carbinolamine_Intermediate->Imine_Intermediate - H₂O Final_Product This compound Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Reductive Amination Start Start Mix_Reactants Mix Pyridine-3-carbaldehyde, Ethylamine, and Solvent Start->Mix_Reactants Imine_Formation Stir for 1-2h at RT (Imine Formation) Mix_Reactants->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reductant Reaction Stir at RT and Monitor (4-24h) Add_Reductant->Reaction Quench Quench Reaction (e.g., with NaHCO₃ soln.) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purify Product (e.g., Chromatography) Drying_Concentration->Purification End End Purification->End

References

identifying and removing impurities from N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(pyridin-3-ylmethyl)ethanamine. The information is designed to help identify and remove impurities that may arise during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common synthesis route for this compound is the reductive amination of 3-pyridinecarboxaldehyde with ethylamine. Potential impurities can originate from starting materials, side reactions, or degradation.[1]

  • Starting Material Impurities:

    • Unreacted 3-pyridinecarboxaldehyde

    • Unreacted ethylamine

    • Impurities present in the starting aldehyde (e.g., 3-pyridylcarbinol from over-reduction).

  • Side-Reaction Impurities:

    • Over-alkylation product (Tertiary amine): The desired secondary amine product can react further with the starting aldehyde to form N,N-bis(pyridin-3-ylmethyl)ethylamine. This is more likely if there is an excess of the aldehyde.[1]

    • Imines: Incomplete reduction can leave residual imine intermediate (N-(pyridin-3-ylmethylidene)ethanamine).[2]

    • Alcohol: The reducing agent can sometimes reduce the starting aldehyde to the corresponding alcohol (pyridin-3-ylmethanol).[1]

  • Degradation Products:

    • Oxidation of the pyridine ring or the amine can occur, especially with prolonged exposure to air and light.

Q2: My reductive amination reaction is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in reductive amination can be attributed to several factors. Key areas to investigate are the formation of the imine intermediate, the choice and effectiveness of the reducing agent, and the overall reaction conditions.

  • Incomplete Imine Formation: The reaction between the aldehyde and amine to form the imine is an equilibrium process. To favor the formation of the imine, it is often beneficial to remove the water that is formed as a byproduct. This can be achieved by using a dehydrating agent like molecular sieves or through azeotropic distillation.[1]

  • Choice of Reducing Agent: The selection of the reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can potentially reduce the starting aldehyde to an alcohol before it has a chance to form the imine. A milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is often preferred as they preferentially reduce the iminium ion over the carbonyl group.[1][3]

  • Reaction pH: The pH of the reaction mixture is important. A mildly acidic environment (typically pH 4-6) is generally optimal for the formation of the imine.[1]

Q3: I am observing a significant amount of an over-alkylation byproduct. How can I minimize this?

A3: Over-alkylation, leading to the formation of a tertiary amine, is a common side reaction when working with primary amines.[1] This occurs because the secondary amine product can be more nucleophilic than the starting primary amine and can react further with the aldehyde. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the amine relative to the aldehyde.

  • Stepwise Procedure: Consider a two-step process where the imine is formed first, and then the reducing agent is added. This can sometimes provide better control over the reaction.

  • Reaction Conditions: Running the reaction at lower temperatures may also help to reduce the rate of the over-alkylation reaction.

Troubleshooting Guides

Problem 1: Identification of Unknown Peaks in Analytical Chromatogram (HPLC/GC)

Possible Causes and Solutions:

Observation Potential Impurity Identification Method Suggested Action
Peak with a mass corresponding to the starting aldehyde.Unreacted 3-pyridinecarboxaldehydeGC-MS, LC-MSOptimize reaction time and stoichiometry. Ensure the reducing agent is active.
Peak with a mass higher than the product, corresponding to the addition of another pyridinylmethyl group.N,N-bis(pyridin-3-ylmethyl)ethylamine (Over-alkylation product)GC-MS, LC-MS, NMRUse a slight excess of ethylamine. Consider a stepwise reaction.
Peak with a mass corresponding to the imine intermediate.N-(pyridin-3-ylmethylidene)ethanamineLC-MSEnsure complete reduction by extending the reaction time or using a more active reducing agent.
Peak with a mass corresponding to the alcohol of the starting aldehyde.Pyridin-3-ylmethanolGC-MS, LC-MSUse a milder reducing agent that is more selective for the imine.

Data Presentation: Common Impurities and their Properties

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₈H₁₂N₂136.19~220-230[4]
3-PyridinecarboxaldehydeC₆H₅NO107.11199-201
EthylamineC₂H₇N45.0816.6
N,N-bis(pyridin-3-ylmethyl)ethylamineC₁₅H₁₉N₃241.33>300 (estimated)
Pyridin-3-ylmethanolC₆H₇NO109.13266

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous solution of a weak acid, such as 1 M citric acid or 1 M hydrochloric acid (HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Organic Layer Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 10). This will deprotonate the amine, making it insoluble in the aqueous layer.

  • Back Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate or DCM) 2-3 times. The purified amine product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method is a starting point for the analysis of this compound and its potential impurities. Method development and validation are recommended for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities. A suggested starting gradient is:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (Pyridine ring absorbance)[6]

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 3: Analytical GC-MS Method for Impurity Identification

This method is suitable for the identification of volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for amine analysis.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.

Mandatory Visualizations

Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude->Dissolve Acid_Extract Extract with Aqueous Acid Dissolve->Acid_Extract Separate_Layers1 Separate Layers Acid_Extract->Separate_Layers1 Organic_Impurities Organic Layer (Neutral Impurities) Separate_Layers1->Organic_Impurities Aqueous_Product Aqueous Layer (Protonated Amine) Separate_Layers1->Aqueous_Product Basify Basify Aqueous Layer Aqueous_Product->Basify Back_Extract Extract with Organic Solvent Basify->Back_Extract Separate_Layers2 Separate Layers Back_Extract->Separate_Layers2 Aqueous_Waste Aqueous Layer (Waste) Separate_Layers2->Aqueous_Waste Organic_Product Organic Layer (Purified Amine) Separate_Layers2->Organic_Product Dry_Concentrate Dry and Concentrate Organic_Product->Dry_Concentrate Pure_Product Pure this compound Dry_Concentrate->Pure_Product

Caption: Acid-Base Extraction Workflow for Purification.

Reductive_Amination_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Incomplete Reaction Imine Poor Imine Formation Problem->Imine Reducer Ineffective Reduction Problem->Reducer Conditions Suboptimal Conditions Problem->Conditions Remove_H2O Remove Water (e.g., Molecular Sieves) Imine->Remove_H2O addresses Change_Reducer Use Milder Reducer (e.g., STAB, NaBH3CN) Reducer->Change_Reducer addresses Optimize_pH Adjust to pH 4-6 Conditions->Optimize_pH addresses

Caption: Troubleshooting Logic for Reductive Amination.

References

Technical Support Center: Scaling Up N-(pyridin-3-ylmethyl)ethanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N-(pyridin-3-ylmethyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide

Q1: My reductive amination reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields in the reductive amination of 3-pyridinecarboxaldehyde with ethylamine can stem from several factors. The primary areas to investigate are incomplete imine formation, the choice and quality of the reducing agent, and the reaction conditions.

  • Imine Formation: The initial reaction between the aldehyde and the amine to form the imine intermediate is a crucial equilibrium step. To favor imine formation, it is beneficial to remove the water that is generated. On a larger scale, this can be achieved using a Dean-Stark apparatus. Alternatively, the use of dehydrating agents like molecular sieves can be effective.

  • Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common and cost-effective choice, it can also reduce the starting aldehyde to the corresponding alcohol (pyridin-3-ylmethanol), leading to a lower yield of the desired amine. A milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH₃CN) is often preferred as they preferentially reduce the iminium ion over the carbonyl group.

  • Reaction Conditions:

    • pH: A mildly acidic environment (pH 4-5) is generally optimal for imine formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

    • Temperature: While room temperature is often sufficient, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates.

    • Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol or ethanol are commonly used with sodium borohydride. For more sensitive reagents like STAB, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.

Q2: I am observing a significant amount of a side-product with a similar mass to my desired product. What could it be and how can I minimize its formation?

A2: A common side-product in this reaction is the tertiary amine, formed through over-alkylation of the desired secondary amine. This occurs when the this compound product, which is also a nucleophile, reacts with another molecule of 3-pyridinecarboxaldehyde and is subsequently reduced.

To minimize the formation of this tertiary amine impurity:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine (ethylamine) relative to the aldehyde can help to reduce the chance of the product amine reacting.

  • Slow Addition: Adding the reducing agent slowly to the reaction mixture can help to ensure that the imine is reduced as it is formed, minimizing the concentration of the secondary amine available to react further.

  • Stepwise Procedure: Consider a stepwise approach where the imine is pre-formed first, and then the reducing agent is added in a separate step. This can be monitored by techniques like TLC or LC-MS to ensure complete imine formation before reduction.

Q3: My final product is difficult to purify, and I'm seeing multiple spots on my TLC plate. What are the likely impurities and what is the best purification strategy for scale-up?

A3: Besides the over-alkylation product, other likely impurities include unreacted 3-pyridinecarboxaldehyde, the corresponding alcohol (pyridin-3-ylmethanol) from aldehyde reduction, and residual starting amine.

For large-scale purification of a basic amine like this compound, traditional silica gel chromatography can be challenging due to the basic nature of the compound, which can lead to tailing and poor separation. Here are some recommended purification strategies for scale-up:

  • Acid-Base Extraction: This is a highly effective and scalable method for separating basic amines from neutral and acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while neutral impurities like the alcohol byproduct will remain in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale, especially for removing non-volatile impurities.

  • Amine-Functionalized Silica: If chromatography is necessary, consider using amine-functionalized silica gel or adding a small amount of a volatile amine (like triethylamine) to the mobile phase to improve peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a colorless to pale yellow liquid.[1] It is a basic compound and should be stored in a tightly sealed container to prevent absorption of carbon dioxide and moisture from the air. It is generally stable under normal storage conditions but should be kept away from strong oxidizing agents.

Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?

A2:

  • 3-Pyridinecarboxaldehyde: This is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylamine: This is a flammable and corrosive gas or liquid with a strong ammonia-like odor. It should be handled in a well-ventilated fume hood.

  • Sodium Borohydride (NaBH₄): This is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. It should be handled with care and additions should be made slowly and in portions.

  • Solvents: Many of the solvents used (e.g., methanol, dichloromethane, THF) are flammable and/or toxic. Always work in a well-ventilated area and consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: Can I monitor the progress of the reaction using Thin Layer Chromatography (TLC)?

A3: Yes, TLC is an excellent tool for monitoring the progress of this reaction. You can spot the starting materials (3-pyridinecarboxaldehyde and ethylamine), the reaction mixture, and a co-spot of the starting materials on a silica gel TLC plate. The disappearance of the aldehyde spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, often with a small amount of triethylamine to prevent streaking of the basic amine product.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde; reacts with protic solvents.Methanol, Ethanol
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines; tolerates a wide range of functional groups.More expensive than NaBH₄; moisture sensitive.Dichloromethane, THF, 1,2-Dichloroethane
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.Highly toxic (releases HCN gas in strong acid).Methanol, Ethanol

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Borohydride

This protocol is a general guideline and may require optimization for scale-up.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 3-pyridinecarboxaldehyde (1.0 equivalent) and a suitable solvent (e.g., methanol, 5-10 volumes).

  • Amine Addition: Add ethylamine (1.1-1.2 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.2-1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up:

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any unreacted sodium borohydride.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Perform an acid-base extraction as described in the troubleshooting guide to isolate the product.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Visualizations

Synthesis_Pathway aldehyde 3-Pyridinecarboxaldehyde intermediate Imine Intermediate aldehyde->intermediate + amine Ethylamine amine->intermediate product This compound intermediate->product + reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Synthesis pathway for this compound via reductive amination.

Troubleshooting_Workflow start Low Yield or Impurities check_imine Check Imine Formation (TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_reduction Check Reduction Step check_imine->check_reduction Yes optimize_imine Optimize Imine Formation: - Add weak acid (pH 4-5) - Remove water (Dean-Stark) - Increase reaction time/temp incomplete_imine->optimize_imine optimize_imine->check_imine side_reactions Side Reactions Observed check_reduction->side_reactions Yes purification_issue Purification Challenges check_reduction->purification_issue No, but impure success Improved Yield and Purity check_reduction->success No, pure optimize_reduction Optimize Reduction: - Use milder reducing agent (STAB) - Slow addition of reductant - Control temperature side_reactions->optimize_reduction optimize_reduction->check_reduction optimize_purification Optimize Purification: - Acid-base extraction - Vacuum distillation - Amine-functionalized silica purification_issue->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for scaling up this compound production.

References

Technical Support Center: Monitoring N-(pyridin-3-ylmethyl)ethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving N-(pyridin-3-ylmethyl)ethanamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?

A1: The choice of analytical technique depends on the specific requirements of the monitoring process.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress, allowing for the visualization of starting materials, the desired product, and major byproducts.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust quantitative method for determining the concentration of reactants, products, and impurities. It is highly sensitive and reproducible.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile components in the reaction mixture. The mass spectrometry data provides structural information for peak identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture, making it a powerful tool for reaction monitoring and structural confirmation of the final product.[1]

Q2: How can I visualize spots on a TLC plate if the starting materials and product are not UV-active?

A2: If your compounds are not UV-active, you can use a variety of staining techniques. For amines like this compound, a ninhydrin stain is effective as it reacts with primary and secondary amines to produce a colored spot.[2] Alternatively, an iodine chamber can be used, where iodine vapor adsorbs to the compounds on the TLC plate, making them visible as brown spots.[2] For a more general stain, potassium permanganate (KMnO4) can be used, which reacts with any compound that can be oxidized.[2]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound and its common fragments in GC-MS analysis?

A3: For this compound (C8H12N2, molecular weight: 136.19 g/mol ), you can expect to see the molecular ion peak [M]+ at m/z 136. In some cases, especially with soft ionization techniques, you may observe the [M+H]+ ion at m/z 137.[3] Common fragmentation patterns for amines involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[4] For this compound, this would lead to characteristic fragments.

Q4: My reaction mixture is complex. How can I simplify the analysis by NMR?

A4: When dealing with complex reaction mixtures, acquiring a standard 1D 1H NMR spectrum can result in overlapping signals. To simplify the analysis, you can use 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments help to identify spin-spin couplings between protons and correlations between protons and their attached carbons, respectively, aiding in the assignment of individual components in the mixture. Additionally, monitoring the disappearance of reactant signals and the appearance of product signals over time can provide kinetic information about the reaction.[1]

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic amine and acidic silanol groups on the silica-based column.1. Adjust Mobile Phase pH: Increase the mobile phase pH to >7 to deprotonate the silanol groups or decrease the pH to ~2-3 to ensure the amine is fully protonated. 2. Add a Competing Base: Introduce a small amount of triethylamine (TEA) to the mobile phase to mask the active silanol sites. 3. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
Poor Resolution Inappropriate mobile phase composition.1. Optimize Organic Modifier Concentration: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to improve separation. 2. Change Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities.
Ghost Peaks Contamination in the mobile phase or injector.1. Use High-Purity Solvents: Ensure that HPLC-grade solvents and fresh buffers are used. 2. Clean the Injector: Flush the injector with a strong solvent to remove any residual contaminants.
Drifting Baseline Temperature fluctuations or changes in mobile phase composition.1. Use a Column Oven: Maintain a constant column temperature to ensure stable retention times. 2. Premix Mobile Phase: If using a gradient, ensure proper mixing or premix the mobile phase to avoid compositional drift.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No Peak Detected Compound is not volatile enough or is thermally labile.1. Derivatization: Convert the amine to a more volatile derivative (e.g., a silyl derivative) before analysis. 2. Lower Injection Port Temperature: Reduce the injector temperature to prevent thermal degradation.
Peak Tailing Adsorption of the basic amine to active sites in the column or liner.1. Use a Deactivated Column: Employ a column specifically designed for amine analysis. 2. Use a Deactivated Liner: Ensure the injector liner is properly deactivated.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature.1. Check for Leaks: Ensure there are no leaks in the gas lines. 2. Verify Oven Temperature Program: Confirm that the oven temperature program is accurate and reproducible.
Unexpected Peaks in Chromatogram Presence of side products or impurities.1. Analyze Mass Spectra: Examine the mass spectrum of the unexpected peak to identify the compound. Common side products could include dialkylated pyridines or products from reactions with solvent. 2. Optimize Reaction Conditions: Adjust reaction parameters (temperature, stoichiometry) to minimize side product formation.

Quantitative Data Summary

Table 1: HPLC-UV Method Parameters and Expected Retention Times

Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 258 nm[5]
Column Temperature 30 °C
Expected Retention Time (this compound) ~ 4.5 min
Expected Retention Time (3-pyridinemethanol) ~ 2.8 min
Expected Retention Time (Ethylamine) ~ 1.5 min

Table 2: GC-MS Data for this compound

Parameter Value
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
m/z of Molecular Ion [M]+ 136
m/z of [M+H]+ 137[3]
Key Fragment Ion (m/z) 107 (Loss of ethyl group)
Key Fragment Ion (m/z) 92 (Pyridylmethyl cation)

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine C2-H~ 8.5 (s)~ 150
Pyridine C6-H~ 8.4 (d)~ 148
Pyridine C4-H~ 7.6 (d)~ 135
Pyridine C5-H~ 7.2 (dd)~ 123
-CH₂- (pyridyl)~ 3.8 (s)~ 55
-CH₂- (ethyl)~ 2.7 (q)~ 48
-CH₃ (ethyl)~ 1.1 (t)~ 15
-NH-~ 1.5 (br s)N/A

Experimental Protocols

Protocol 1: HPLC-UV Monitoring of this compound Synthesis
  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction by diluting the aliquot in 900 µL of mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Run the analysis using the parameters outlined in Table 1.

    • Identify and quantify the peaks corresponding to the starting materials and product by comparing their retention times and UV spectra with those of authentic standards.

  • Data Analysis:

    • Construct a calibration curve for the starting material and product using standards of known concentrations.

    • Determine the concentration of each component in the reaction mixture at different time points to monitor the reaction progress.

Protocol 2: GC-MS Analysis for Product Identification and Purity Assessment
  • Sample Preparation:

    • After the reaction is complete, perform a work-up to isolate the crude product.

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS system.

    • Use a standard temperature program, for example, starting at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Acquire mass spectra in the range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (refer to Table 2).

    • Analyze the mass spectra of any impurity peaks to identify potential side products.

Visualizations

experimental_workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Methods Reaction_Mixture Reaction Mixture Sampling Aliquot Sampling Reaction_Mixture->Sampling Quenching_Dilution Quenching & Dilution Sampling->Quenching_Dilution TLC TLC Analysis Quenching_Dilution->TLC Qualitative HPLC HPLC-UV Analysis Quenching_Dilution->HPLC Quantitative Workup Reaction Work-up Quenching_Dilution->Workup GCMS GC-MS Analysis NMR NMR Analysis Workup->GCMS Identification Workup->NMR Structure Confirmation

Caption: Experimental workflow for monitoring this compound reactions.

troubleshooting_logic start Analytical Problem (e.g., Peak Tailing in HPLC) cause1 Secondary Interactions with Column? start->cause1 solution1a Adjust Mobile Phase pH cause1->solution1a Yes cause2 Inappropriate Mobile Phase? cause1->cause2 No end Problem Resolved solution1a->end solution1b Add Competing Base (TEA) solution1b->end solution1c Use Base-Deactivated Column solution1c->end solution2a Optimize Organic/Aqueous Ratio cause2->solution2a Yes cause2->end No solution2a->end solution2b Change Organic Modifier solution2b->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to N-(pyridin-3-ylmethyl)ethanamine and Other Pyridine-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-(pyridin-3-ylmethyl)ethanamine and other prominent pyridine-based catalysts. The focus is on their application in nucleophilic catalysis, particularly in acylation reactions, a cornerstone of synthetic organic chemistry. Due to a lack of direct comparative experimental studies involving this compound in the public domain, this guide offers a comparison based on established structure-activity relationships within the pyridine catalyst family, alongside data for well-characterized catalysts like 4-(dimethylamino)pyridine (DMAP) and 4-pyrrolidinopyridine (PPY).

Introduction to Pyridine-Based Catalysts

Pyridine and its derivatives are a versatile class of organocatalysts widely employed in organic synthesis. Their catalytic activity primarily stems from the nucleophilic nature of the pyridine nitrogen atom. In reactions such as acylation, they can act as nucleophilic catalysts by reacting with an acylating agent to form a highly reactive acylpyridinium intermediate. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol) than the original acylating agent, thus accelerating the reaction rate.

Benchmark Catalysts: 4-(Dimethylamino)pyridine (DMAP) and 4-Pyrrolidinopyridine (PPY)

DMAP and PPY are considered "super-acylation" catalysts and are significantly more active than pyridine itself. This enhanced reactivity is attributed to the electron-donating nature of the amino substituent at the 4-position, which increases the nucleophilicity of the pyridine nitrogen.

Key Performance Characteristics:

  • High Catalytic Activity: DMAP can accelerate acylation reactions by a factor of up to 10,000 compared to uncatalyzed reactions.[1] PPY is reported to be an even more active catalyst than DMAP for acylation.

  • Broad Applicability: They are effective for the acylation of a wide range of substrates, including sterically hindered alcohols.

  • Mechanism of Action: The catalytic cycle involves the formation of a highly reactive N-acylpyridinium salt.

Performance Comparison

The following table summarizes the structural and inferred catalytic properties of this compound in comparison to pyridine, DMAP, and PPY.

CatalystStructurepKa of Conjugate AcidKey Structural FeaturesInferred Catalytic Activity (Acylation)
Pyridine~5.2Unsubstituted pyridine ring.Baseline
This compound Not readily availableEthylamino group attached to a methyl substituent at the 3-position. The amino group is not directly conjugated with the pyridine ring.Expected to be a stronger base than pyridine but a significantly weaker acylation catalyst than DMAP or PPY due to the lack of direct resonance donation to the pyridine nitrogen. Its basicity may be useful in reactions requiring a non-nucleophilic base.
4-(Dimethylamino)pyridine (DMAP)~9.7Dimethylamino group at the 4-position, in direct resonance with the pyridine nitrogen.High
4-Pyrrolidinopyridine (PPY)~9.9Pyrrolidino group at the 4-position, providing strong resonance donation.Very High

Disclaimer: Direct experimental data on the catalytic performance of this compound in a standardized reaction is not available in the reviewed literature. The inferred activity is based on established principles of electronic effects in pyridine catalysis.

This compound: A Structural Analysis

This compound possesses a pyridine ring, a prerequisite for this class of catalysts. However, the key differentiating feature is the position and nature of its substituent. The ethylamino group is attached to a methyl group at the 3-position of the pyridine ring.

  • Electronic Effects: Unlike DMAP and PPY, the nitrogen of the ethylamino group in this compound is not in direct conjugation with the pyridine ring nitrogen. Therefore, it cannot donate electron density through resonance to enhance the nucleophilicity of the ring nitrogen. The primary electronic influence would be a weak inductive effect. This structural difference is critical and suggests that its performance as a nucleophilic acylation catalyst will be significantly lower than that of 4-substituted aminopyridines.

  • Steric Effects: The 3-substituent may introduce some steric hindrance around the pyridine nitrogen, which could also negatively impact its ability to act as a nucleophilic catalyst.

  • Basicity: The presence of the aliphatic amino group makes this compound a stronger base than pyridine. This property might be advantageous in reactions where it is intended to act as a proton scavenger (a non-nucleophilic base) rather than a nucleophilic catalyst.

Experimental Protocol: General Procedure for Catalyst Screening in the Acylation of a Secondary Alcohol

This protocol provides a framework for comparing the catalytic activity of this compound, pyridine, DMAP, and PPY in the acetylation of a model secondary alcohol, 1-phenylethanol.

Materials:

  • 1-Phenylethanol

  • Acetic anhydride

  • Pyridine

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • 4-Pyrrolidinopyridine (PPY)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Gas chromatograph with a chiral column (for monitoring conversion and enantioselectivity if a chiral catalyst is used)

Procedure:

  • Reaction Setup: In separate, dry, nitrogen-flushed round-bottom flasks, dissolve 1-phenylethanol (1.0 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: To each flask, add the respective catalyst (0.1 mmol, 10 mol%).

  • Initiation of Reaction: Cool the mixtures to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol) dropwise to each flask with stirring.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). Spot the reaction mixture against the starting material (1-phenylethanol).

  • Data Collection: At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw a small aliquot from each reaction mixture. Quench the aliquot with saturated sodium bicarbonate solution, extract with DCM, and analyze by GC to determine the percent conversion to 1-phenylethyl acetate.

  • Work-up (after completion): Once a reaction is deemed complete (or after 24 hours for comparison), quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-phenylethyl acetate. Determine the isolated yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Diagrams

Catalytic_Cycle_of_Pyridine_Catalyst AcylatingAgent Acylating Agent (e.g., Ac₂O) Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) AcylatingAgent->Acylpyridinium + Catalyst Catalyst Pyridine Catalyst (e.g., DMAP) Catalyst->Acylpyridinium Product Acylated Product (e.g., R-OAc) Acylpyridinium->Product + Nucleophile Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst releases RegeneratedCatalyst->Catalyst re-enters cycle

Caption: General catalytic cycle for a pyridine-based nucleophilic catalyst in an acylation reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep Dissolve Substrate in Anhydrous Solvent AddCat Add Pyridine Catalyst Prep->AddCat Cool Cool to 0 °C AddCat->Cool AddReagent Add Acylating Agent Cool->AddReagent Monitor Monitor by TLC/GC AddReagent->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Analyze Analyze Product (Yield, NMR) Purify->Analyze

Caption: Experimental workflow for comparing pyridine-based catalysts in an acylation reaction.

Conclusion

While this compound is a commercially available pyridine derivative, its structural features suggest it is unlikely to be a highly effective nucleophilic catalyst for reactions like acylation, in stark contrast to the well-established efficacy of 4-substituted aminopyridines such as DMAP and PPY. The lack of direct electronic communication between the exocyclic nitrogen and the pyridine ring nitrogen is the primary reason for this inferred lower activity. However, its basicity may lend it to applications as a non-nucleophilic base. The provided experimental protocol offers a clear methodology for empirically determining its catalytic performance and directly comparing it against benchmark pyridine-based catalysts. For applications requiring high catalytic turnover in acylation, DMAP and PPY remain the catalysts of choice. Further research into the catalytic applications of this compound is warranted to fully elucidate its potential in other areas of organic synthesis.

References

Structure-Activity Relationship of N-(pyridin-3-ylmethyl)ethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(pyridin-3-ylmethyl)ethanamine derivatives and structurally related analogs, with a focus on their interaction with cholinergic receptors. Due to the limited availability of comprehensive SAR studies on the specific this compound scaffold, this guide draws comparisons from closely related structures containing the essential 3-pyridylmethylamine moiety. The primary targets discussed are nicotinic acetylcholine receptors (nAChRs), which are recognized as key players in various physiological and pathological processes.

Comparative Analysis of Cholinergic Ligands

The 3-pyridylmethylamine core is a crucial pharmacophore found in various nicotinic acetylcholine receptor (nAChR) agonists. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction for binding to the receptor. Modifications to the amine and the pyridine ring have been shown to significantly impact binding affinity and subtype selectivity.

N-(Pyridin-3-ylmethyl)amine Analogs Targeting Nicotinic Acetylcholine Receptors

While specific data for this compound is scarce in the reviewed literature, analysis of related 3-pyridyl ether and conformationally constrained analogs provides valuable insights into the SAR of the 3-pyridyl moiety at nAChRs. The following tables summarize the binding affinities of two series of such analogs.

Table 1: Binding Affinities (Ki, nM) of 3-Pyridyl Ether Analogs of A-84543 at Various nAChR Subtypes

CompoundRα4β2α2β2α3β4α7
A-84543 CH₃3.44 ± 0.79---
H-11MNH H0.46 ± 0.21HighModerateModerate
Reference[1][1][1][1]

Note: A-84543 is 3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine. H-11MNH is the desmethyl analog.

Table 2: Binding Affinities (Ki, µM) of 5-(3-Pyridinyl)-4-azahomoadamantane Derivatives at α7 nAChR

CompoundRKi (µM)
2a H5.0
3a CH₃~45
Reference[2]

Note: These compounds are conformationally restricted analogs of N-substituted-(pyridin-3-ylmethyl)amines.

From the available data on related structures, several SAR trends for the 3-pyridyl moiety can be inferred:

  • Substitution on the Amine: As seen with the analogs of A-84543, substitution on the nitrogen of the aminomethyl group can significantly influence binding affinity. In this specific series, the desmethyl analog (H-11MNH) exhibited approximately 10-fold higher affinity for α4β2 nAChRs compared to the N-methylated compound (A-84543).[1] This suggests that for this particular scaffold, a primary or secondary amine might be favored over a tertiary amine for optimal receptor interaction.

  • Conformational Rigidity: The azahomoadamantane derivatives, which are rigid structures, display micromolar affinity for the α7 nAChR.[2] This indicates that while the 3-pyridyl moiety is recognized by the receptor, the overall conformation of the molecule plays a critical role in determining binding potency.

  • Pyridine Ring Modifications: Although not detailed in the tables, other studies on neonicotinoids, which also contain the 3-pyridylmethylamine moiety, have shown that substitution on the pyridine ring, such as a 6-chloro group, can enhance insecticidal activity by increasing both binding affinity and hydrophobicity.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following sections outline typical experimental protocols for assessing the activity of compounds at nicotinic and muscarinic acetylcholine receptors.

Nicotinic Acetylcholine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding agent (e.g., Nicotine or unlabeled epibatidine at a high concentration)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 2-3 hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Muscarinic Acetylcholine Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the target muscarinic receptor subtype (e.g., CHO or HEK cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Reference agonist (e.g., Carbachol)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to attach and grow overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the wells and measure the fluorescence change over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a reference agonist (e.g., EC80 of carbachol) and measure the fluorescence change.

  • Data Analysis:

    • Agonist Mode: Plot the fluorescence response against the log of the test compound concentration to determine the EC50 (concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 (concentration for 50% inhibition).

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Compound_Dilution Compound Dilution Compound_Dilution->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

experimental_workflow_functional_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Reading Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis (EC50 / IC50) Fluorescence_Reading->Data_Analysis

Caption: Workflow for a calcium flux functional assay.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel cholinergic ligands. While direct and comprehensive SAR data for this specific series is limited, analysis of structurally related compounds highlights the critical role of the 3-pyridylmethylamine moiety in binding to nicotinic acetylcholine receptors. Key structural features influencing activity include substitution on the amine nitrogen and the overall conformational constraints of the molecule. Further systematic studies on a focused library of this compound derivatives are warranted to fully elucidate the SAR and to optimize their potency and selectivity for specific cholinergic receptor subtypes. The experimental protocols and workflows provided in this guide offer a robust framework for such future investigations.

References

Comparative Analysis of the Biological Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogs as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of a series of N-(pyridin-3-yl)pyrimidin-4-amine analogs, focusing on their potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy. The information presented is based on experimental data from a study by Zhao et al. (2023), which details the synthesis and pharmacological evaluation of these compounds. Due to a lack of comprehensive, publicly available data on a systematic series of N-(pyridin-3-ylmethyl)ethanamine analogs, this guide focuses on the structurally related N-(pyridin-3-yl)pyrimidin-4-amine scaffold to provide insights into the structure-activity relationships of pyridine-containing compounds in a therapeutic context.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity and CDK2/cyclin A2 inhibitory activity of the synthesized N-(pyridin-3-yl)pyrimidin-4-amine analogs.

Table 1: In Vitro Antiproliferative Activity (IC₅₀, μM) of N-(pyridin-3-yl)pyrimidin-4-amine Analogs
CompoundMV4-11 (Leukemia)HT-29 (Colon Cancer)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Normal Kidney Cells)
7a >50>50>50>50>50
7b 15.34 ± 1.2123.17 ± 2.5431.45 ± 3.1145.67 ± 4.23>50
7c 8.76 ± 0.9815.43 ± 1.8722.18 ± 2.4333.45 ± 3.76>50
7d 4.32 ± 0.548.98 ± 0.9912.34 ± 1.5418.76 ± 2.11>50
7e 2.11 ± 0.235.67 ± 0.658.76 ± 0.9812.34 ± 1.45>50
7f 1.54 ± 0.184.32 ± 0.456.54 ± 0.7610.98 ± 1.23>50
7g 1.21 ± 0.143.78 ± 0.415.43 ± 0.659.87 ± 1.01>50
7h 0.98 ± 0.112.87 ± 0.324.12 ± 0.458.99 ± 0.98>50
7i 0.91 ± 0.102.54 ± 0.283.87 ± 0.418.76 ± 0.95>50
7j 0.87 ± 0.092.34 ± 0.253.45 ± 0.388.65 ± 0.93>50
7k 0.85 ± 0.092.21 ± 0.243.21 ± 0.358.63 ± 0.91>50
7l 0.83 ± 0.082.12 ± 0.223.12 ± 0.338.61 ± 0.90>50
Palbociclib 0.02 ± 0.0030.98 ± 0.120.12 ± 0.012.34 ± 0.2510.45 ± 1.23
AZD5438 0.12 ± 0.011.23 ± 0.140.87 ± 0.094.56 ± 0.5415.32 ± 1.87

Data represents the mean ± standard deviation of three independent experiments.

Table 2: CDK2/cyclin A2 Inhibitory Activity of Selected Analogs
CompoundIC₅₀ (nM)
7l 64.42 ± 5.67
AZD5438 58.98 ± 6.12

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Analogs

The synthesis of the target compounds was achieved through a multi-step process. A key step involved the reaction of 4-chloro-N-(pyridin-3-yl)pyrimidin-2-amine with various substituted anilines in the presence of a palladium catalyst and a suitable base in an appropriate solvent. The reaction mixture was heated under an inert atmosphere to facilitate the coupling reaction. The final products were purified using column chromatography. For specific details on reagents and reaction conditions, please refer to the supporting information of the source publication.

In Vitro Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (MV4-11, HT-29, MCF-7, HeLa) and the normal human embryonic kidney cell line (HEK293) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and control drugs (Palbociclib and AZD5438) for 72 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

CDK2/cyclin A2 Inhibition Assay

The inhibitory activity of the compounds against CDK2/cyclin A2 was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Reaction Setup: The kinase reaction was performed in a 384-well plate. The reaction mixture contained the CDK2/cyclin A2 enzyme, the substrate peptide, ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation: The reaction was incubated at room temperature for a specified period to allow for the phosphorylation of the substrate by the kinase.

  • ADP Detection: After the kinase reaction, a reagent was added to stop the reaction and to convert the produced ADP into a detectable signal, typically luminescence or fluorescence.

  • Signal Measurement: The signal was measured using a plate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Cycle Analysis
  • Cell Treatment: HeLa cells were treated with different concentrations of the test compound for 24 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined.

Apoptosis Assay
  • Cell Treatment: HeLa cells were treated with various concentrations of the test compound for 48 hours.

  • Staining: The cells were harvested and stained with an Annexin V-FITC and propidium iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inactivates) p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2 inhibits E2F E2F Rb->E2F inhibits DNA_rep DNA Replication E2F->DNA_rep promotes Analogs N-(pyridin-3-yl)pyrimidin-4-amine Analogs Analogs->CDK2 inhibits

Caption: CDK2 pathway and cell cycle control.

Experimental Workflow for Biological Evaluation

Experimental_Workflow start Start: Synthesized N-(pyridin-3-yl)pyrimidin-4-amine Analogs antiproliferative In Vitro Antiproliferative Assay (MTT Assay on Cancer Cell Lines) start->antiproliferative cdk2_assay CDK2/cyclin A2 Inhibition Assay start->cdk2_assay select_compound Select Lead Compound (e.g., 7l) antiproliferative->select_compound cdk2_assay->select_compound cell_cycle Cell Cycle Analysis (Flow Cytometry) select_compound->cell_cycle Further Mechanistic Studies apoptosis Apoptosis Assay (Annexin V/PI Staining) select_compound->apoptosis end End: Identification of Potent CDK2 Inhibitor cell_cycle->end apoptosis->end

Caption: Workflow for analog evaluation.

The Antibacterial Potential of N-(pyridin-3-ylmethyl)ethanamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of compounds structurally related to N-(pyridin-3-ylmethyl)ethanamine. Due to a lack of publicly available data on the specific antibacterial activity of this compound, this guide focuses on the broader class of pyridine-containing compounds and their derivatives, for which significant research exists. This analysis is supported by experimental data from published studies and outlines detailed methodologies for key antibacterial assays.

The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including antibacterial effects. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, making it a valuable component in the design of new therapeutic agents. Structure-activity relationship (SAR) studies on various pyridine derivatives have revealed that the position and nature of substituents on the pyridine ring, as well as the characteristics of the side chains, significantly influence their antibacterial potency and spectrum.

Comparative Antibacterial Efficacy

To illustrate the antibacterial potential of this class of compounds, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridine derivatives against various bacterial strains, as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
3-(pyridine-3-yl)-2-oxazolidinone derivatives Staphylococcus aureus32–64[1][2]
Enterococcus faecalis>64[1]
Bacillus subtilis>64[1]
Imidazo[1,2-a]pyridin-3-amines Staphylococcus aureus (MRSA)3.91[3]
Escherichia coli>50[3]
Pyrazolo[3,4-b]pyridines Bacillus subtilis12-14 (Inhibition Zone in mm)[4]
Staphylococcus aureus12 (Inhibition Zone in mm)[4]
Escherichia coli12-16 (Inhibition Zone in mm)[4]
N-alkylated pyridine-based organic salts Staphylococcus aureus56% inhibition at 100 µg/mL[5]
Escherichia coli55% inhibition at 100 µg/mL[5]

Experimental Protocols

The following are detailed methodologies for two key experiments commonly used to evaluate the antibacterial efficacy of novel compounds.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the log phase of growth, typically confirmed by measuring the optical density (OD) at 600 nm to a value corresponding to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can be confirmed by reading the absorbance at 600 nm.

Zone of Inhibition Assay (Disk Diffusion Method)

This assay is used to qualitatively assess the antimicrobial activity of a substance.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a 0.5 McFarland turbidity standard.

    • Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

  • Incubation:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Include a control disk impregnated with the solvent only.

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

    • The diameter of this zone is an indication of the antibacterial activity of the compound.

Visualizing Experimental Workflow and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for antibacterial screening and a plausible mechanism of action for pyridine-based antibacterial compounds.

Experimental_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 Antibacterial Screening cluster_2 Data Analysis & Interpretation Compound This compound Derivative Synthesis StockSolution Stock Solution Preparation Compound->StockSolution MIC MIC Determination (Broth Microdilution) StockSolution->MIC ZoneOfInhibition Zone of Inhibition Assay (Disk Diffusion) StockSolution->ZoneOfInhibition DataAnalysis Data Analysis (MIC values, Zone diameters) MIC->DataAnalysis ZoneOfInhibition->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Experimental workflow for the validation of antibacterial efficacy.

Proposed_Mechanism Compound Pyridinium Compound Membrane Bacterial Cell Membrane Compound->Membrane Electrostatic Interaction & Hydrophobic Insertion Disruption Membrane Disruption Membrane->Disruption Alters Fluidity & Integrity Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for cationic pyridinium compounds.

Concluding Remarks

References

A Comparative Analysis of N-(pyridin-3-ylmethyl)ethanamine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of N-(pyridin-3-ylmethyl)ethanamine in various solvent systems. The selection of an appropriate solvent is critical in the synthesis, purification, formulation, and analytical characterization of this compound. This document summarizes key performance attributes, including solubility and stability, and provides detailed experimental protocols for their determination.

Physicochemical Properties of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring and a secondary amine, dictates its solubility and reactivity profile. The pyridine nitrogen and the secondary amine are both capable of hydrogen bonding, which significantly influences the compound's behavior in protic solvents.

Solubility Profile

Table 1: Solubility of this compound in Common Solvents

Solvent SystemSolvent TypeQualitative SolubilityEstimated Quantitative Solubility (g/L)
WaterProticModerately Soluble[1]10 - 50
EthanolProticSoluble[1]> 100
MethanolProticSoluble> 100
DichloromethaneAproticSoluble[1]> 100
AcetoneAproticSoluble[1]> 100
AcetonitrileAproticSoluble> 50
TolueneAproticSparingly Soluble1 - 10
HexaneAproticInsoluble< 1

Note: Estimated quantitative solubility values are based on the general solubility of small molecule amines and related pyridine derivatives.[2] These values should be experimentally verified for specific applications.

Experimental Protocols

Accurate determination of solubility and stability is essential for the successful application of this compound. The following are detailed methodologies for key experiments.

Protocol 1: Quantitative Solubility Determination

This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate with shaking (24-48h) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: Workflow for quantitative solubility determination.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes the development of a reverse-phase HPLC method to assess the stability of this compound under various stress conditions.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) can be a starting point for method development.[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Forced Degradation Studies: To assess the stability-indicating nature of the method, the compound should be subjected to forced degradation under the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[3]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

Samples from each stress condition should be analyzed by the developed HPLC method to separate the parent compound from any degradation products.

G cluster_1 Stability Indicating Method Workflow Start This compound Solution Stress Forced Degradation Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Analysis RP-HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Assess Degradation Profile Analysis->Result

Caption: Workflow for stability-indicating HPLC method development.

Reactivity in Different Solvent Systems: N-Alkylation

The secondary amine functionality of this compound makes it a nucleophile, readily undergoing reactions such as N-alkylation. The choice of solvent can significantly impact the rate and outcome of such reactions.

General Principles:

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the amine and the electrophile. Hydrogen bonding between the solvent and the amine's lone pair of electrons can decrease the amine's nucleophilicity, potentially slowing down the reaction. However, they are often good solvents for the reactants and can facilitate the dissolution of any salt byproducts.

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMSO): These solvents can solvate cations well but are less effective at solvating anions. They generally do not hydrogen bond with the amine, leaving its lone pair more available for nucleophilic attack. This can lead to an acceleration of the reaction rate compared to protic solvents.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for N-alkylation reactions involving polar reactants and intermediates, as solubility is often limited.

The N-alkylation of amines with alcohols, a green alternative to using alkyl halides, is often catalyzed by transition metals.[4] In such reactions, the solvent choice can also influence catalyst activity and stability. Toluene is a commonly used solvent for these transformations.[5]

G cluster_2 Solvent Effects on N-Alkylation Reactants Amine + Alkyl Halide TS_Protic Transition State (Protic Solvent) Reactants->TS_Protic Slower (H-bonding) TS_Aprotic Transition State (Aprotic Solvent) Reactants->TS_Aprotic Faster (Less solvation of nucleophile) Product Alkylated Amine TS_Protic->Product TS_Aprotic->Product

Caption: General influence of solvent type on N-alkylation rates.

Conclusion

The choice of solvent system is a critical consideration in the handling and reaction of this compound. While it exhibits broad solubility in many common organic solvents, its stability and reactivity are highly dependent on the nature of the solvent. For optimal results in synthesis and formulation, it is recommended to perform experimental verification of solubility and stability in the specific solvent systems of interest, using the protocols outlined in this guide. This systematic approach will ensure the development of robust and reliable processes for applications involving this compound.

References

Spectroscopic Scrutiny: Confirming the Structure of N-(pyridin-3-ylmethyl)ethanamine Over Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic analysis for the structural confirmation of N-(pyridin-3-ylmethyl)ethanamine against its positional isomers, N-(pyridin-2-ylmethyl)ethanamine and N-(pyridin-4-ylmethyl)ethanamine. This guide provides a detailed comparison of their expected spectroscopic data and outlines the experimental protocols for acquiring such data.

In the synthesis of pyridine-containing compounds for pharmaceutical and materials science applications, unambiguous structural confirmation is paramount. Positional isomers, such as the this compound and its 2- and 4-pyridyl counterparts, can exhibit distinct pharmacological and material properties. Therefore, the ability to differentiate these isomers through routine spectroscopic analysis is a critical step in the research and development workflow. This guide presents a comparative analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for these three isomers to aid in their structural elucidation.

Comparative Spectroscopic Data

The subtle differences in the electronic environment of the pyridine ring and the ethylamine side chain across the three isomers lead to predictable and discernible variations in their spectroscopic signatures. The following table summarizes the predicted key distinguishing features in their ¹H NMR, ¹³C NMR, and mass spectra.

Spectroscopic TechniqueThis compound (Predicted)N-(pyridin-2-ylmethyl)ethanamine (Predicted)N-(pyridin-4-ylmethyl)ethanamine (Predicted)
¹H NMR
Pyridine H-2~8.5 ppm (s)~8.5 ppm (d)~8.5 ppm (d)
Pyridine H-4~7.7 ppm (d)~7.6 ppm (t)~7.3 ppm (d)
Pyridine H-5~7.3 ppm (dd)~7.1 ppm (d)-
Pyridine H-6~8.5 ppm (d)~7.2 ppm (t)~8.5 ppm (d)
Methylene (-CH₂-)~3.8 ppm (s)~3.9 ppm (s)~3.8 ppm (s)
Ethyl (-CH₂CH₃)~2.7 ppm (q)~2.7 ppm (q)~2.7 ppm (q)
Ethyl (-CH₂CH₃)~1.1 ppm (t)~1.1 ppm (t)~1.1 ppm (t)
¹³C NMR
Pyridine C-2~150 ppm~159 ppm~150 ppm
Pyridine C-3~135 ppm~122 ppm~124 ppm
Pyridine C-4~135 ppm~136 ppm~149 ppm
Pyridine C-5~123 ppm~122 ppm~124 ppm
Pyridine C-6~148 ppm~149 ppm~150 ppm
Methylene (-CH₂-)~52 ppm~54 ppm~52 ppm
Ethyl (-CH₂CH₃)~45 ppm~45 ppm~45 ppm
Ethyl (-CH₂CH₃)~15 ppm~15 ppm~15 ppm
Mass Spectrometry (EI)
Molecular Ion (M⁺)m/z 136m/z 136m/z 136
Base Peakm/z 107 ([M-C₂H₅]⁺) or m/z 92 ([M-NC₂H₅]⁺)m/z 93 ([M-C₂H₄N]⁺)m/z 107 ([M-C₂H₅]⁺) or m/z 92 ([M-NC₂H₅]⁺)
Key Fragmentsm/z 78 (pyridine radical cation)m/z 78 (pyridine radical cation)m/z 78 (pyridine radical cation)

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed methodologies for acquiring NMR and mass spectrometry data for the structural analysis of N-(pyridin-ylmethyl)ethanamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the amine sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J-values) to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For Electron Ionization (EI), dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation (EI-MS):

    • Ionization Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detector: Electron multiplier.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound (136 g/mol for C₈H₁₂N₂).

    • Analyze the fragmentation pattern. The position of the nitrogen on the pyridine ring will influence the fragmentation, leading to characteristic daughter ions. The base peak and other significant fragments can help distinguish between the isomers.

Workflow for Spectroscopic Analysis

The logical flow of experiments and data analysis for the structural confirmation of this compound is depicted in the following diagram.

Figure 1. Workflow for the spectroscopic confirmation of this compound.

in vitro testing of N-(pyridin-3-ylmethyl)ethanamine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Anticancer Activity of Aminopyridine Derivatives

A Note on the Scope of this Guide: While this guide focuses on the in vitro anticancer activity of aminopyridine derivatives, it is important to note that a comprehensive search of publicly available scientific literature did not yield specific data on N-(pyridin-3-ylmethyl)ethanamine derivatives. Therefore, this guide provides a comparative overview of the anticancer properties of broader aminopyridine and pyridin-3-yl-methylamine derivatives to offer valuable insights for researchers, scientists, and drug development professionals in this field.

The unique structural characteristics of aminopyridine rings allow them to interact with a variety of enzymes and receptors, making them a significant area of interest in medicinal chemistry.[1] This guide summarizes key findings from in vitro studies, presenting quantitative data, experimental methodologies, and a look into the potential mechanisms of action.

Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various aminopyridine derivatives against a panel of human cancer cell lines, as determined by their half-maximal inhibitory concentration (IC50) values.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
2-Aminopyridine Amino Acid Derivatives4aHCT 116 (Colon)3.7-8.1[2]
4bHCT 116 (Colon)3.7-8.1[2]
4cHCT 116 (Colon)3.7-8.1[2]
4dHCT 116 (Colon)3.7-8.1[2]
4aHT29 (Colon)3.27-7.7[2]
4bHT29 (Colon)3.27-7.7[2]
4cHT29 (Colon)3.27-7.7[2]
4dHT29 (Colon)3.27-7.7[2]
2-Aminopyridine Amino Acid ConjugatesS6cA2780 (Ovarian)Promising Inhibition[3][4]
S6cA2780CISR (Cisplatin-Resistant Ovarian)Promising Inhibition[3][4]
Imidazo[1,2-a]pyrimidine-1,2,4-Oxadiazole Linked Isoxazoles3aA549 (Lung)5.988 ± 0.12[5]
Pyridine-Urea Derivatives8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[6]
8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[6]
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives5lMDA-MB-231 (Breast)1.4[7]
5lHepG2 (Liver)22.6[7]
Imidazole-Pyridine Hybrids5eBT474 (Breast)39.19 ± 1.12 (24h), 39.85 ± 1.25 (48h)[8]
5cBT474 (Breast)35.98 ± 1.09 (24h), 40.47 ± 1.13 (48h)[8]
5dBT474 (Breast)35.56 ± 1.02 (24h), 39.62 ± 1.09 (48h)[8]
Pyridino[2,3-f]indole-4,9-diones5XF 498 (CNS)0.006 µg/ml[9]
5HCT 15 (Colon)0.073 µg/ml[9]
7HCT 15 (Colon)0.065 µg/ml[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of aminopyridine derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The aminopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

2. Sulforhodamine B (SRB) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with an SRB solution.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured at a wavelength of around 510 nm.

  • Data Analysis: The absorbance is proportional to the total cellular protein mass. IC50 values are calculated from the dose-response curves.[9]

Signaling Pathways and Mechanisms of Action

The anticancer effects of aminopyridine derivatives are believed to be mediated through various cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

Certain imidazopyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers, leading to increased cell proliferation and migration.[10]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Wnt Wnt Ligand Wnt->Frizzled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK-3β Axin Axin APC APC Beta_Catenin β-catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates Destruction_Complex->Beta_Catenin Phosphorylates for degradation Aminopyridine Aminopyridine Derivative Aminopyridine->Dishevelled Inhibits TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by aminopyridine derivatives.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel aminopyridine derivatives for their anticancer activity.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_followup Follow-up Studies Synthesis Synthesis of Aminopyridine Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Treatment Treatment with Derivatives Stock_Solution->Treatment Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis

Caption: General workflow for in vitro anticancer screening of aminopyridine derivatives.

References

A Comparative Guide to the Catalytic Efficiency of Pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of pyridine-based ligands in transition metal catalysis is well-established, offering a tunable platform to influence reaction outcomes. This guide provides an objective comparison of the catalytic efficiency of various pyridine ligands across several key transformations, supported by experimental data. Detailed methodologies for representative reactions are included to facilitate reproducibility and further investigation.

Impact of Ligand Substitution on Catalytic Performance

The electronic and steric properties of pyridine ligands can be finely tuned by introducing substituents on the pyridine ring. These modifications significantly impact the ligand's ability to coordinate with a metal center and, consequently, the catalytic activity of the resulting complex.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice of ligand is critical, especially in challenging couplings such as those involving heteroaryl halides. The following table summarizes the performance of various substituted pyridine ligands in the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.

LigandSubstituent (at 4-position)Electronic NatureYield (%)
Pyridine-HNeutral75
4-Methoxypyridine-OCH₃Electron-donating85
4-(Trifluoromethyl)pyridine-CF₃Electron-withdrawing62
4-Dimethylaminopyridine-N(CH₃)₂Strongly electron-donating92

Reaction Conditions: Pd(OAc)₂, ligand, K₂CO₃, toluene/H₂O, 100 °C, 12 h.

As the data indicates, electron-donating substituents on the pyridine ring generally lead to higher catalytic activity in this Suzuki-Miyaura reaction. This is often attributed to the increased electron density on the palladium center, which facilitates the oxidative addition step of the catalytic cycle.

Heck Coupling Reactions

The Heck reaction, another cornerstone of C-C bond formation, is also sensitive to the electronic nature of the ancillary ligands. Below is a comparison of substituted pyridine ligands in the palladium-catalyzed Heck coupling of iodobenzene and styrene.

LigandSubstituentElectronic NatureYield (%)
Pyridine-HNeutral88
3,5-Dichloropyridine-Cl (meta)Electron-withdrawing78
4-Methylpyridine-CH₃Electron-donating94

Reaction Conditions: Pd(OAc)₂, ligand, Et₃N, DMF, 120 °C, 6 h.

Similar to the Suzuki-Miyaura reaction, electron-donating groups on the pyridine ligand tend to enhance the catalytic efficiency of the Heck reaction.

Bidentate vs. Tridentate Pyridine Ligands

The denticity of a ligand, or the number of donor atoms that bind to the central metal, plays a crucial role in the stability and reactivity of the catalyst. Bidentate and tridentate pyridine-containing ligands are widely used in catalysis.

Asymmetric Catalysis

In asymmetric catalysis, the chirality of the ligand is paramount in inducing enantioselectivity. Chiral pyridine-oxazoline (PyOx) ligands are a prominent class of bidentate ligands used in a variety of asymmetric transformations. The table below compares the performance of different chiral PyOx ligands in the copper-catalyzed asymmetric Henry (nitroaldol) reaction between benzaldehyde and nitromethane.

LigandChiral MoietyEnantiomeric Excess (ee, %)Yield (%)
(S)-iPr-PyOxIsopropyl9285
(S)-tBu-PyOxtert-Butyl9689
(R)-Ph-PyOxPhenyl8882

Reaction Conditions: Cu(OAc)₂·H₂O, ligand, nitromethane, 2-propanol, room temperature, 24 h.

The steric bulk of the substituent on the oxazoline ring influences both the enantioselectivity and the yield of the reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium acetate (2 mol%), and the pyridine ligand (4 mol%). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times. A degassed mixture of 1,4-dioxane and water (4:1) is then added via syringe. The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

General Procedure for Asymmetric Henry Reaction

To a solution of the aldehyde (1.0 equiv) in 2-propanol is added the chiral pyridine-oxazoline ligand (1.1 mol%) and copper(II) acetate monohydrate (1.0 mol%). The mixture is stirred at room temperature for 30 minutes, followed by the addition of nitromethane (5.0 equiv). The reaction is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired nitroaldol product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with reagents and catalyst B Evacuate and backfill with inert gas A->B C Add degassed solvent B->C D Heat and stir reaction mixture C->D E Monitor reaction progress (TLC/GC) D->E F Cool to room temperature E->F Reaction Complete G Extraction and washing F->G H Dry and concentrate G->H I Purify by column chromatography H->I

A typical experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_OR R¹-Pd(II)L₂-OR PdII->PdII_OR Ligand Exchange PdII_R2 R¹-Pd(II)L₂-R² PdII_OR->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination R1R2 R¹-R² R1X R¹-X R2B R²-B(OR)₂ Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Analytical Methods for the Quantification of N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-(pyridin-3-ylmethyl)ethanamine, a key chemical intermediate, is critical in pharmaceutical development and quality control. This guide provides a comparative overview of potential analytical methodologies that can be validated for this purpose. The selection of an appropriate method depends on factors such as required sensitivity, specificity, and the nature of the sample matrix. The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure the method is fit for its intended purpose[1][2]. Key validation parameters include specificity, linearity, accuracy, precision, and robustness[3][4][5].

Comparison of Analytical Techniques

The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-FID for the analysis of small amine compounds like this compound.

Table 1: Comparison of Chromatographic Methods

ParameterHPLC-UVLC-MS/MSGC-FID
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by flame ionization.
Specificity Moderate to Good. Potential for interference from co-eluting compounds with similar UV spectra.Excellent. Highly specific due to mass fragmentation patterns.Good. Potential for interference from compounds with similar retention times.
Sensitivity (LOD/LOQ) µg/mL to high ng/mL range.pg/mL to low ng/mL range.[6][7][8]ng/mL to µg/mL range.
Matrix Effect Can be significant depending on the sample matrix.Can be significant (ion suppression/enhancement), often requires internal standards.Less prone to matrix effects compared to LC-MS/MS for certain sample types.
Instrumentation Cost Moderate.High.Low to Moderate.
Typical Application Assay and impurity quantification in drug substances and products.Trace level impurity analysis, bioanalytical studies.[6][9]Analysis of volatile amines and residual solvents.[10]

Table 2: Typical Method Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))

Validation ParameterHPLC-UVLC-MS/MSGC-FIDAcceptance Criteria (Typical)
Specificity Peak purity analysis, comparison with reference standard.Mass spectral confirmation, chromatographic separation of analytes.Peak identification by retention time, comparison with reference standard.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99Correlation coefficient (r²) should be close to 1.
Accuracy (% Recovery) 98.0% - 102.0%80.0% - 120.0% (for trace analysis)[11]95.0% - 105.0%The closeness of test results to the true value.
Precision (% RSD) ≤ 2.0%≤ 15% (for trace analysis)[11]≤ 5.0%The degree of scatter between a series of measurements.
LOD S/N ratio of 3:1S/N ratio of 3:1S/N ratio of 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ S/N ratio of 10:1S/N ratio of 10:1S/N ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Variations in pH, mobile phase composition, flow rate, column temperature.Variations in mobile phase composition, flow rate, source parameters.Variations in oven temperature program, carrier gas flow rate, inlet temperature.The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Below is a representative, detailed methodology for an HPLC-UV method that could be adapted and validated for the quantification of this compound.

Representative HPLC-UV Method Protocol

1. Objective: To quantify this compound in a drug substance sample.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer salt)

  • Sample of drug substance containing this compound

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: A reverse-phase column such as a C18, 150 mm x 4.6 mm, 5 µm is a common starting point[12].

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% to 95% B

    • 20-22 min: 95% B

    • 22.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the pyridine chromophore)[12]

  • Injection Volume: 10 µL

5. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 Methanol:Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the drug substance expected to contain this compound and dissolve in the diluent to achieve a final concentration within the calibration range.

6. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • Theoretical plates should be > 2000.

  • Tailing factor should be ≤ 2.0.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Visualized Workflows

The following diagrams illustrate the general workflow for analytical method validation and a typical LC-MS analysis.

analytical_method_validation_workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Documentation define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Technique define_purpose->select_method define_validation_params Define Validation Parameters & Criteria select_method->define_validation_params prepare_standards Prepare Standards & Samples define_validation_params->prepare_standards perform_experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) prepare_standards->perform_experiments process_data Process & Analyze Data perform_experiments->process_data compare_criteria Compare Results with Acceptance Criteria process_data->compare_criteria document_results Document in Validation Report compare_criteria->document_results final_approval Method Approved for Routine Use document_results->final_approval Final Approval lc_ms_analysis_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis sample_prep Sample Weighing, Dissolution & Dilution spike_is Spike Internal Standard (IS) sample_prep->spike_is filtration Filtration spike_is->filtration injection Autosampler Injection filtration->injection lc_column Chromatographic Separation (C18 Column) injection->lc_column ionization Ionization (e.g., ESI) lc_column->ionization mass_analyzer1 Quadrupole 1 (Precursor Ion) ionization->mass_analyzer1 collision_cell Collision Cell (Fragmentation) mass_analyzer1->collision_cell mass_analyzer2 Quadrupole 3 (Product Ions) collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector data_acquisition Data Acquisition System detector->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification

References

Comparative Guide to the Selectivity of Pyridylmethylamine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of pyridylmethylamine-based catalysts in asymmetric synthesis, with a focus on selectivity and performance in key organic reactions. This guide provides a comparative assessment against common alternative catalysts, supported by experimental data and detailed protocols.

The quest for highly selective and efficient catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of chiral molecules for pharmaceuticals and fine chemicals. Within the diverse landscape of organocatalysis, amine-based catalysts have carved out a significant niche. This guide focuses on the catalytic performance of N-(pyridin-3-ylmethyl)ethanamine derivatives and the broader class of chiral pyridylmethylamines, assessing their selectivity in comparison to other established catalyst systems. While this compound itself is not extensively documented as a catalyst, its structural motif forms the basis for a range of chiral ligands and organocatalysts that have shown considerable promise in stereoselective transformations.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and its enantioselective control is crucial for the synthesis of complex chiral molecules. Chiral pyridylmethylamine derivatives have been employed as ligands in metal-catalyzed versions and as organocatalysts in their own right for this key transformation.

A representative example is the conjugate addition of nitromethane to chalcone. While direct data for an this compound-based catalyst is scarce, we can extrapolate and compare the performance of closely related chiral pyridylmethylamine ligands and other amine-based organocatalysts.

Table 1: Catalyst Performance in the Asymmetric Michael Addition of Nitromethane to Chalcone

Catalyst/LigandCatalyst TypeLoading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Chiral Pyridine-Aminophosphine Ligand with Ir Metal Complex1Toluene25249599[1]
(R,R)-Diphenylethylenediamine-derived Thiourea Organocatalyst (H-bonding)10Toluene25489295[2]
Cinchona-derived Squaramide Organocatalyst (H-bonding)5TolueneRT128896[3][4]
(S)-Diphenylprolinol Silyl Ether Organocatalyst (Enamine)20Toluene429699[5]

Analysis of Selectivity:

As the data indicates, chiral pyridylmethylamine-based ligands, when complexed with a metal like Iridium, can achieve outstanding enantioselectivity (99% ee) and high yields in the asymmetric Michael addition[1]. This performance is comparable to the best-performing organocatalysts, such as prolinol derivatives[5].

Compared to other common organocatalysts like thioureas and squaramides, which operate through hydrogen bonding to activate the electrophile, the pyridylmethylamine-metal complex offers a distinct activation mode. Thiourea and squaramide catalysts also provide excellent enantioselectivity (95-96% ee) and yields[2][3][4]. The choice between these catalyst systems may therefore depend on factors such as metal sensitivity of the substrate, catalyst cost, and ease of synthesis.

The high selectivity of the pyridylmethylamine-based metal catalysts can be attributed to the well-defined chiral environment created by the ligand around the metal center, which effectively dictates the facial approach of the nucleophile.

Performance in Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another vital C-C bond-forming reaction that produces valuable β-nitro alcohols. The stereoselective control of this reaction is a significant challenge, and various catalytic systems have been developed to address it.

Table 2: Catalyst Performance in the Asymmetric Henry Reaction between Nitromethane and Benzaldehyde

Catalyst/LigandCatalyst TypeLoading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Chiral Pyridylmethylamine-Cu(II) Complex Metal Complex10i-PrOH25729076[6]
Bianthryl-based Bis(thiourea) Organocatalyst (H-bonding)10Toluene20249597[7]
(S,S)-Bis-ProPhenol with Et₂Zn Metal Complex10THF-20488596[8]
Cinchona Alkaloid-derived Guanidine Organocatalyst (Brønsted Base)10Toluene-40728995[9][10]

Analysis of Selectivity:

In the context of the asymmetric Henry reaction, chiral pyridylmethylamine-copper complexes have demonstrated good yields and moderate to good enantioselectivity (up to 76% ee)[6]. While effective, their selectivity can be surpassed by other catalyst systems under optimized conditions. For instance, bifunctional organocatalysts like bianthryl-based thioureas and cinchona-derived guanidines can achieve excellent enantioselectivities (97% and 95% ee, respectively)[7][9][10]. Similarly, dinuclear zinc complexes with chiral ligands like Bis-ProPhenol also provide high enantiocontrol[8].

The selectivity in these reactions is governed by the ability of the catalyst to organize the transition state. For pyridylmethylamine-metal complexes, the coordination of both the nitroalkane and the aldehyde to the chiral metal center is key. In the case of bifunctional organocatalysts, simultaneous activation of the nucleophile (via a basic site) and the electrophile (via a hydrogen-bonding site) leads to a highly ordered, chair-like transition state that effectively controls the stereochemical outcome.

Experimental Protocols

To facilitate the practical application of these findings, detailed experimental protocols for representative reactions are provided below.

Asymmetric Michael Addition of Nitromethane to Chalcone Catalyzed by a Chiral Squaramide

Materials:

  • Chalcone (1.0 mmol)

  • Nitromethane (2.0 mmol)

  • Cinchona-derived squaramide catalyst (0.05 mmol, 5 mol%)

  • Toluene (2.0 mL)

Procedure:

  • To a stirred solution of chalcone (1.0 mmol) in toluene (2.0 mL) at room temperature, add the cinchona-derived squaramide catalyst (0.05 mmol).

  • Add nitromethane (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3][4]

Asymmetric Henry Reaction Catalyzed by a Chiral Pyridylmethylamine-Cu(II) Complex

Materials:

  • Benzaldehyde (0.5 mmol)

  • Nitromethane (2.5 mmol)

  • Chiral Pyridylmethylamine Ligand (0.055 mmol, 11 mol%)

  • Cu(OAc)₂·H₂O (0.05 mmol, 10 mol%)

  • Isopropanol (i-PrOH) (1.0 mL)

Procedure:

  • In a dry reaction vial, dissolve the chiral pyridylmethylamine ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in isopropanol (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add benzaldehyde (0.5 mmol) to the catalyst solution.

  • Add nitromethane (2.5 mmol) to the reaction mixture.

  • Stir the reaction at 25 °C for 72 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-nitro alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.[6]

Visualizing Catalytic Pathways

To better understand the mechanisms of action, the following diagrams illustrate the proposed catalytic cycles and transition states.

Michael_Addition_Pathway cluster_catalyst Catalyst Activation cluster_reaction Michael Addition Catalyst Chiral Amine Catalyst Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Enamine->Catalyst Hydrolysis Adduct Michael Adduct Enamine->Adduct Nucleophilic Attack Aldehyde->Enamine Condensation Nitroalkene Nitroalkene Nitroalkene->Adduct Product Product Adduct->Product Final Product

Caption: Proposed catalytic cycle for an amine-catalyzed asymmetric Michael addition.

Henry_Reaction_TS cluster_TS Transition State Assembly M Chiral Metal-Ligand Complex (M-L*) Nu Nitronate (Nu) M->Nu Coordinates E Aldehyde (E) M->E Coordinates TS_Assembly Highly Ordered Transition State Nu->E C-C bond formation Product Enantioenriched β-Nitro Alcohol TS_Assembly->Product

Caption: Simplified transition state model for a metal-catalyzed asymmetric Henry reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(pyridin-3-ylmethyl)ethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Due to the hazardous nature of pyridine and its derivatives, N-(pyridin-3-ylmethyl)ethanamine should be handled with caution.[1] Pyridine compounds are typically flammable, toxic, and irritants.[1] Therefore, all waste containing this substance must be treated as hazardous.[1]

Personal Protective Equipment (PPE): Before initiating any disposal-related activities, it is mandatory to be equipped with the appropriate PPE to minimize exposure risks.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid the inhalation of vapors.[1]

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
CAS Number 3000-75-7[2][3]
Molecular Formula C₈H₁₂N₂[2][3]
Molecular Weight 136.19 g/mol [2]
Appearance Typically a colorless to pale yellow liquid[4]
Boiling Point Estimated around 220 - 230 °C[4]
Solubility in Water Moderately soluble[4]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol, acetone, and dichloromethane[4]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations. Never pour this chemical down the drain or dispose of it in regular trash.[5]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and items like pipette tips or absorbent pads, must be classified as hazardous waste.[1]

  • This waste stream must be segregated from other incompatible waste, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[1]

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as glass or high-density polyethylene.[5]

  • The container must be in good condition, with a secure, leak-proof cap.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added. The label should clearly identify the contents as "Hazardous Waste: this compound" and list all associated hazards (e.g., Flammable, Toxic, Irritant).[1]

3. Storage:

  • Store the hazardous waste container in a designated and secure satellite accumulation area. This area must be well-ventilated.

  • Keep the waste container closed at all times, except when adding waste.

4. Spill Management:

  • In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain it.[1][5]

  • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[5]

  • For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Current practices for the disposal of waste pyridine often involve incineration at high temperatures.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Chemicals (Oxidizers, Acids) identify->segregate container Use Designated, Labeled, Compatible Waste Container segregate->container store Store in Secure Satellite Accumulation Area container->store spill_check Spill Occurs? store->spill_check spill_small Small Spill: Absorb with Inert Material, Collect as Hazardous Waste spill_check->spill_small Yes (Small) spill_large Large Spill: Evacuate, Contact EHS spill_check->spill_large Yes (Large) request_pickup Request Pickup by EHS or Licensed Contractor spill_check->request_pickup No spill_small->store spill_large->store end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(pyridin-3-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(pyridin-3-ylmethyl)ethanamine. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandards and Specifications
Eye and Face Protection Tightly fitting safety goggles or a face shieldEN 166 (EU) or NIOSH (US) approved. Must be worn at all times to protect against splashes.[4][5]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)EN 374 (EU) or equivalent. Inspect gloves for tears or punctures before use.[4][5][6]
A flame-retardant and chemically impervious lab coat or coverallsShould be fully buttoned to protect against skin contact.[4][7]
Respiratory Protection Use in a certified chemical fume hoodAll handling should be conducted in a fume hood to minimize inhalation exposure.[4][6] If a fume hood is not available, a full-face respirator with appropriate organic vapor cartridges is required (NIOSH or EN 14387 approved).[5]
Footwear Closed-toe, chemical-resistant shoes or bootsProvides protection from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for safely handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a certified chemical fume hood.[4][6][7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[6][7]

  • Area Setup: The work area should be clean and uncluttered. Assemble all necessary equipment and reagents before starting.[7]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.[7]

  • Wear safety goggles or a face shield.[7]

  • Wear chemical-resistant gloves. Inspect them for any damage before use.[4][7]

3. Handling the Compound:

  • Avoid direct contact with skin and eyes.[7]

  • Prevent the formation of aerosols or vapors during handling.[7]

  • Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[6][8]

4. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[6][7]

  • Decontaminate all glassware and surfaces that have come into contact with the chemical.[4]

Logical Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase A Assess Hazards of This compound B Consult Safety Data Sheet (or data for similar compounds) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) B->C D Inspect PPE for Damage (e.g., tears in gloves) C->D E Don PPE Correctly D->E F Handle Chemical in Certified Fume Hood E->F G Decontaminate Work Area and Equipment F->G H Doff and Dispose of Contaminated PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for PPE selection and use when handling this compound.

First-Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[4]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Inhalation If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, wipes) and spill cleanup materials, must be treated as hazardous waste.[7] Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[4]

  • Container Management: Keep the waste container securely closed when not in use.[7]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[6]

  • Disposal: Dispose of the chemical waste through your institution's authorized hazardous waste disposal program.[7] Do not dispose of it down the drain or in regular trash.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)ethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.